2-(Trifluoromethyl)benzohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWTYYSQPAYEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380513 | |
| Record name | 2-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-95-6 | |
| Record name | 2-(trifluoromethyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)benzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzohydrazide, a fluorinated aromatic hydrazide of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and discusses its potential biological activities based on current scientific literature.
Core Properties and Identification
This compound, with the CAS Number 344-95-6 , is a white solid compound. Its core structure consists of a benzene ring substituted with a trifluoromethyl group at the ortho position relative to a benzohydrazide moiety.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 344-95-6 | [1] |
| Molecular Formula | C₈H₇F₃N₂O | [2] |
| Molecular Weight | 204.15 g/mol | [2][3] |
| Melting Point | 132-134 °C | [1] |
| Appearance | White solid | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2-(Trifluoromethyl)benzoic acid hydrazide, 2-(Trifluoromethyl)benzhydrazide | [1] |
Structural Information
| Identifier | Value |
| SMILES | O=C(NN)c1ccccc1C(F)(F)F |
| InChI | InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(14)13-12/h1-4H,12H2,(H,13,14) |
Synthesis of this compound
The synthesis of this compound typically proceeds via the reaction of a 2-(trifluoromethyl)benzoic acid derivative with hydrazine hydrate. A common and effective method involves a two-step process starting from 2-(trifluoromethyl)benzoic acid.
General Synthesis Workflow
The logical workflow for the synthesis of this compound is illustrated in the diagram below.
Caption: General two-step synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
This protocol is a representative method adapted from procedures for similar benzohydrazides.[4]
Step 1: Esterification of 2-(Trifluoromethyl)benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(trifluoromethyl)benzoate.
Step 2: Hydrazinolysis of Methyl 2-(trifluoromethyl)benzoate
-
Reaction Setup: Dissolve the methyl 2-(trifluoromethyl)benzoate obtained in the previous step in ethanol in a round-bottom flask.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The product, this compound, will often precipitate out of the solution upon cooling.[4]
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
Potential Biological Activities and Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of benzohydrazide derivatives is recognized for a wide range of pharmacological activities.[5][6] The presence of the trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability, making these compounds attractive for drug development.[7]
Enzyme Inhibition
Derivatives of the isomeric 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the treatment of Alzheimer's disease.[4][8] These studies demonstrated that hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide can exhibit dual inhibition of these cholinesterases.[4] This suggests that this compound and its derivatives could also be explored as potential enzyme inhibitors. The general mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, each affecting the enzyme kinetics differently.[9]
Antimicrobial and Anticancer Potential
Benzohydrazide derivatives have been widely reported to possess antimicrobial and anticancer properties.[5][6][10] For instance, various trifluoromethyl-containing heterocyclic compounds have shown promising results in antimicrobial and anticancer screenings.[7][11][12] The trifluoromethyl group is often incorporated into drug candidates to improve their biological activity.[12] Therefore, this compound serves as a valuable scaffold for the synthesis of new compounds with potential therapeutic applications in oncology and infectious diseases.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
This technical guide is intended to provide a foundational understanding of this compound for research and development purposes. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. viva-technology.org [viva-technology.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of 2-(trifluoromethyl)benzoic acid hydrazide
An In-depth Technical Guide to 2-(Trifluoromethyl)benzoic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-(trifluoromethyl)benzoic acid hydrazide, a key chemical intermediate. It details the compound's physical and chemical properties, spectral data, synthesis protocols, and significant reactivity. Furthermore, this guide explores its relevance and applications in the fields of medicinal chemistry and drug development, supported by experimental methodologies and graphical workflows to illustrate key processes.
Core Physical and Chemical Properties
2-(Trifluoromethyl)benzoic acid hydrazide, with CAS Number 344-95-6, is a fluorinated aromatic compound.[1] Its structure incorporates a trifluoromethyl group on the benzene ring, which significantly influences its chemical characteristics. The compound typically appears as a white solid.[2] Proper storage involves maintaining it under an inert gas like nitrogen or argon at temperatures between 2 and 8°C.[2]
Table 1: Summary of Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 344-95-6 | [1][2][3] |
| Molecular Formula | C₈H₇F₃N₂O | [1][2][3] |
| Molecular Weight | 204.15 g/mol | [1][2][3] |
| IUPAC Name | 2-(trifluoromethyl)benzohydrazide | [3][4] |
| Synonyms | 2-(Trifluoromethyl)benzhydrazide | [1][2] |
| Melting Point | 132-134 °C | [1][2] |
| Appearance | White Solid | [2] |
| Predicted Density | 1.356 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 11.84 ± 0.10 | [2] |
| Predicted XlogP | 0.3 |[3][5] |
Spectral Data
Table 2: Spectral Data Summary
| Data Type | Compound | Availability/Information | Source |
|---|---|---|---|
| Mass Spectrometry (MS) | 2-(Trifluoromethyl)benzoic acid hydrazide | Predicted Collision Cross Section (CCS) values are available. | [5] |
| Mass Spectrometry (MS) | 2-(Trifluoromethyl)benzoic acid | GC-MS data is available. | [6] |
| ¹H NMR | 2-(Trifluoromethyl)benzoic acid | Spectra are available for reference. | [6][7] |
| ¹³C NMR | 2-(Trifluoromethyl)benzoic acid | Spectra are available for reference. | [8] |
| Infrared (IR) Spectroscopy | 2-(Trifluoromethyl)benzoic acid | FTIR spectra are available. |[6][9] |
Synthesis and Reactivity
The synthesis of 2-(trifluoromethyl)benzoic acid hydrazide typically starts from its corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid, which is a vital building block in the pharmaceutical and agrochemical industries.[10] The general synthetic route involves a two-step process: esterification of the acid followed by hydrazinolysis.
A primary reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones.[11][12] This reactivity is fundamental to its utility in medicinal chemistry, as the resulting hydrazone scaffold is associated with a wide range of biological activities.[13]
Applications and Biological Relevance
The trifluoromethyl group is known to enhance properties like lipophilicity and metabolic stability in drug molecules. This makes 2-(trifluoromethyl)benzoic acid and its derivatives, including the hydrazide, valuable scaffolds in drug discovery. Hydrazones derived from substituted benzohydrazides are investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[13] For instance, hydrazones based on the similar 4-(trifluoromethyl)benzohydrazide have been identified as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[12]
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(trifluoromethyl)benzoic acid hydrazide is associated with the following hazard statements:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)benzoic Acid Hydrazide
This protocol is adapted from a general procedure for a structurally similar compound, 4-(trifluoromethyl)benzohydrazide.[12]
Step 1: Esterification of 2-(Trifluoromethyl)benzoic Acid
-
To a round-bottom flask, add 2-(trifluoromethyl)benzoic acid.
-
Add an excess of methanol to act as both solvent and reactant.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product, methyl 2-(trifluoromethyl)benzoate, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by distillation or chromatography.
Step 2: Hydrazinolysis of the Methyl Ester
-
Dissolve the purified methyl 2-(trifluoromethyl)benzoate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours (monitor by TLC).
-
Upon completion, cool the mixture. The product, 2-(trifluoromethyl)benzoic acid hydrazide, often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazide.
General Synthesis of Hydrazone Derivatives
This protocol is adapted from a general procedure for forming hydrazones from hydrazides.[12]
-
Dissolve 1 molar equivalent of 2-(trifluoromethyl)benzoic acid hydrazide in a suitable solvent (e.g., methanol or ethanol) with gentle heating if necessary.
-
In a separate flask, dissolve 1.1 molar equivalents of the desired aldehyde or ketone in the same solvent.
-
Add the aldehyde/ketone solution to the hydrazide solution. A catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or reflux for a period ranging from 30 minutes to several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath to induce precipitation of the hydrazone product.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry to obtain the purified hydrazone. Recrystallization can be performed if further purification is needed.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 344-95-6 CAS MSDS (2-(TRIFLUOROMETHYL)BENZOIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Trifluoromethyl-benzoic acid hydrazide | 344-95-6 [sigmaaldrich.com]
- 5. PubChemLite - 2-(trifluoromethyl)benzoic acid hydrazide (C8H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 6. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 2-(Trifluoromethyl)benzoic acid(433-97-6) IR Spectrum [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. mdpi.com [mdpi.com]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(Trifluoromethyl)benzohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of 2-(Trifluoromethyl)benzohydrazide, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The described pathway is a robust two-step process commencing from 2-(trifluoromethyl)benzoic acid. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the Fischer esterification of 2-(trifluoromethyl)benzoic acid with methanol, catalyzed by a strong acid, to yield methyl 2-(trifluoromethyl)benzoate. The subsequent step is the hydrazinolysis of the intermediate ester using hydrazine hydrate, which affords the desired this compound.
Caption: Two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(Trifluoromethyl)benzoate
Reaction: Fischer Esterification
This procedure details the conversion of 2-(trifluoromethyl)benzoic acid to its corresponding methyl ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Trifluoromethyl)benzoic Acid | 190.12 | 10.0 g | 0.0526 |
| Methanol | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(trifluoromethyl)benzoic acid (10.0 g, 0.0526 mol) and methanol (100 mL).
-
Stir the mixture until the benzoic acid derivative is fully dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-(trifluoromethyl)benzoate as a colorless oil.
Expected Yield: 70-80%
Step 2: Synthesis of this compound
Reaction: Hydrazinolysis
This procedure describes the conversion of methyl 2-(trifluoromethyl)benzoate to this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-(Trifluoromethyl)benzoate | 204.15 | 8.0 g | 0.0392 |
| Hydrazine Hydrate (80% solution) | 50.06 (for N2H4·H2O) | 7.5 mL | ~0.157 |
| Ethanol | 46.07 | 80 mL | - |
Procedure:
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl 2-(trifluoromethyl)benzoate (8.0 g, 0.0392 mol) in ethanol (80 mL).
-
Add hydrazine hydrate (80% solution, 7.5 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Expected Yield: >90%
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2-(Trifluoromethyl)benzoic Acid | C8H5F3O2 | 190.12 | Starting Material |
| Methyl 2-(Trifluoromethyl)benzoate | C9H7F3O2 | 204.15 | Intermediate |
| This compound | C8H7F3N2O | 204.15 | Final Product |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C8H7F3N2O |
| Molecular Weight | 204.15 g/mol |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| Expected Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (m), NH₂ (br s), NH (br s) |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic carbons, C=O, CF₃ |
| IR (KBr, cm⁻¹) | N-H stretching, C=O stretching, C-F stretching |
| Mass Spectrometry (m/z) | [M+H]⁺ expected at 205.06 |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis and purification steps.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to the Molecular Structure and Characterization of 2-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-(Trifluoromethyl)benzohydrazide. Due to the limited availability of complete, published experimental data for this specific molecule, this guide combines known properties with established principles and data from analogous compounds to offer a detailed profile for research and development purposes.
Molecular Structure and Properties
This compound possesses a core structure consisting of a benzene ring substituted with a trifluoromethyl group at the ortho position and a hydrazide group. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule.
Molecular Formula: C₈H₇F₃N₂O[1][2]
Molecular Weight: 204.15 g/mol [1][2]
IUPAC Name: this compound[1]
CAS Number: 344-95-6
The molecular structure is depicted in the following diagram:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃N₂O | [1][2] |
| Molecular Weight | 204.15 g/mol | [1][2] |
| Melting Point | 132 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, DMSO |
Synthesis
The synthesis of this compound typically follows a well-established route for the preparation of benzohydrazide derivatives. The most common method involves the hydrazinolysis of the corresponding methyl ester, methyl 2-(trifluoromethyl)benzoate.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of substituted benzohydrazides.
-
Reaction Setup: To a solution of methyl 2-(trifluoromethyl)benzoate (1.0 eq) in methanol or ethanol, add hydrazine hydrate (1.2-1.5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by filtration and wash with cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
Molecular Characterization
Crystallographic Data
As of the date of this guide, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, based on the analysis of similar benzohydrazide derivatives, the following structural features can be anticipated.
The molecule is expected to adopt a largely planar conformation, with the hydrazide group exhibiting some rotational freedom. The crystal packing is likely to be dominated by intermolecular hydrogen bonding between the hydrazide groups (N-H···O=C), forming dimeric or polymeric structures.
Spectroscopic Data
The predicted ¹H and ¹³C NMR chemical shifts are based on the known effects of the trifluoromethyl and hydrazide substituents on a benzene ring.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | -CONH- |
| ~7.8 | Doublet | 1H | Ar-H |
| ~7.6 | Triplet | 1H | Ar-H |
| ~7.5 | Triplet | 1H | Ar-H |
| ~7.4 | Doublet | 1H | Ar-H |
| ~4.5 | Singlet (broad) | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~135 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~126 (quartet) | -CF₃ |
| ~125 | Ar-CH |
| ~124 | Ar-C (quaternary) |
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
Table 4: Predicted FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | N-H stretching (hydrazide) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | C=C stretching (aromatic) |
| ~1530 | Medium | N-H bending (Amide II) |
| 1100-1350 | Strong | C-F stretching (trifluoromethyl) |
The electron ionization mass spectrum is expected to show a molecular ion peak, followed by characteristic fragmentation patterns.
Caption: Predicted mass spectrometry fragmentation pathway.
Table 5: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 204 | [M]⁺˙ |
| 188 | [M-NH₂]⁺ |
| 145 | [C₇H₄F₃O]⁺ |
| 135 | [C₇H₄N₂O]⁺ |
| 116 | [C₇H₄F₂]⁺ |
| 76 | [C₆H₄]⁺˙ |
Thermal Analysis
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are valuable techniques for assessing the thermal stability of this compound. While specific data is not available, the following is expected based on the analysis of similar hydrazide compounds.
-
DSC: An endothermic peak corresponding to the melting point (~132 °C) would be observed. At higher temperatures, exothermic decomposition would occur.
-
TGA: The compound is expected to be stable up to its melting point. Significant weight loss would be observed at temperatures above the melting point, corresponding to the decomposition of the molecule. The decomposition is likely to occur in multiple steps, involving the loss of the hydrazide and trifluoromethyl groups.
Conclusion
This compound is a valuable building block in medicinal chemistry and materials science. This technical guide provides a detailed overview of its structure, synthesis, and expected characterization data. While a complete experimental dataset for this specific molecule is not yet publicly available, the information presented here, based on established chemical principles and data from analogous compounds, serves as a robust resource for researchers in the field. Further experimental investigation is warranted to fully elucidate the crystallographic and spectroscopic properties of this compound.
References
An In-depth Technical Guide to 2-(Trifluoromethyl)benzohydrazide
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)benzohydrazide, including its nomenclature, physicochemical properties, a representative synthesis protocol, and potential biological activities, tailored for researchers, scientists, and professionals in drug development.
Nomenclature
The nomenclature of a chemical compound is critical for its unambiguous identification in research and documentation.
IUPAC Name: this compound[1][2]
Synonyms:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C8H7F3N2O | [2][3] |
| Molecular Weight | 204.15 g/mol | [2][3] |
| Melting Point | 132 °C | [4] |
| Density (Predicted) | 1.356 ± 0.06 g/cm³ | [4] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 55.1 Ų | [2] |
| InChIKey | NTWTYYSQPAYEAE-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC=C(C(=C1)C(=O)NN)C(F)(F)F | [2][3] |
Synthesis Protocol
The synthesis of benzohydrazide derivatives typically involves a two-step process starting from the corresponding benzoic acid.[5][6] The following is a representative experimental protocol for the synthesis of this compound.
Step 1: Esterification of 2-(Trifluoromethyl)benzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2-(trifluoromethyl)benzoate ester.
Step 2: Hydrazinolysis of Methyl 2-(Trifluoromethyl)benzoate
-
Reaction Setup: Dissolve the methyl 2-(trifluoromethyl)benzoate obtained from the previous step in ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using TLC.
-
Crystallization: Upon completion, cool the reaction mixture. The product, this compound, will often crystallize out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final pure compound.
Caption: Synthesis Workflow of this compound.
Potential Biological Activities
While specific biological activities of this compound are not extensively documented in the provided search results, the broader class of benzohydrazide and trifluoromethyl-containing compounds has shown significant biological potential. Derivatives of (trifluoromethyl)benzohydrazide have been investigated for various therapeutic applications.
-
Enzyme Inhibition: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the nervous system.[5][7][8] This suggests that this compound could serve as a scaffold for developing novel enzyme inhibitors.
-
Antimicrobial Activity: Benzimidazole derivatives containing a trifluoromethyl group, which are synthesized from precursors like trifluoromethyl-substituted benzoic acids, have shown potential antimicrobial activities.[9] The benzohydrazide moiety itself is present in many compounds with antimicrobial properties.
The logical relationship of these potential activities is illustrated in the diagram below.
Caption: Potential Biological Activities of this compound.
Conclusion
This compound is a chemical compound with a well-defined structure and properties. Its synthesis is achievable through standard organic chemistry procedures. Based on the biological activities of structurally related compounds, it holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of enzyme inhibition and antimicrobial research. Further investigation into its specific biological profile is warranted to fully explore its potential in drug discovery and development.
References
- 1. 2-(Trifluoromethyl)benzenesulfonohydrazide | C7H7F3N2O2S | CID 17950803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 344-95-6 CAS MSDS (2-(TRIFLUOROMETHYL)BENZOIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
Initial Biological Activity Screening of 2-(Trifluoromethyl)benzohydrazide: A Technical Overview
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological activity screening of 2-(Trifluoromethyl)benzohydrazide. Due to a notable scarcity of publicly available data on the biological activities of this compound, this document will instead focus on the closely related and more extensively studied isomer, 4-(Trifluoromethyl)benzohydrazide , and its derivatives. This information serves as a valuable surrogate for understanding the potential biological profile of trifluoromethyl-substituted benzohydrazides. The guide will detail the synthesis, experimental protocols for assessing biological activities such as enzyme inhibition and antimicrobial effects, and present the corresponding quantitative data. Furthermore, it will include visualizations of experimental workflows to facilitate comprehension and replication.
Introduction
Benzohydrazide and its derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. While the biological profile of this compound remains largely unexplored in available scientific literature, studies on its structural isomer, 4-(Trifluoromethyl)benzohydrazide, offer valuable insights into the potential activities of this class of compounds. This guide will therefore leverage the available data on 4-(Trifluoromethyl)benzohydrazide to provide a representative understanding of the initial screening process and potential biological activities.
Synthesis of Trifluoromethyl-Substituted Benzohydrazides
The general synthetic route to produce trifluoromethyl-substituted benzohydrazides involves a two-step process starting from the corresponding trifluoromethyl-substituted benzoic acid.
General Synthesis Workflow
The synthesis typically proceeds as follows:
Biological Activity Screening
The initial screening of 4-(Trifluoromethyl)benzohydrazide and its derivatives has primarily focused on their potential as enzyme inhibitors and antimicrobial agents.
Enzyme Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Derivatives of 4-(Trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission and are targets for the treatment of Alzheimer's disease.
The inhibitory activity against AChE and BChE is commonly determined using Ellman's spectrophotometric method.
Protocol Details:
-
Preparation: Prepare solutions of the enzyme (AChE from electric eel or BChE from equine serum), the test compound at various concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: Mix the enzyme solution with the test compound and DTNB in a 96-well plate and incubate for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Measurement: Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The absorbance increases as the thiocholine produced by the enzyme reacts with DTNB to form a yellow-colored product.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following table summarizes the cholinesterase inhibitory activities of some hydrazone derivatives of 4-(Trifluoromethyl)benzohydrazide.[1][2][3][4]
| Compound | Target Enzyme | IC50 (µM) |
| 4-(Trifluoromethyl)benzohydrazide | AChE | > 100 |
| Hydrazone Derivative 1 | AChE | 46.8 - 137.7 |
| Hydrazone Derivative 1 | BChE | 19.1 - 881.1 |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.04 - 106.75 |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.01 - 277.48 |
Note: The ranges in IC50 values for the hydrazone derivatives reflect the screening of a series of related compounds.
Antimicrobial Activity
Derivatives of 4-(Trifluoromethyl)benzohydrazide have also been evaluated for their antimicrobial properties against various bacterial and fungal strains.
The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial activity of a compound.
Protocol Details:
-
Preparation of Test Compound: Prepare a stock solution of the test compound and make serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The antimicrobial activity of N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, a derivative of 4-(trifluoromethyl)benzohydrazide, has been reported.[1]
| Compound | Microorganism | MIC (µM) |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | Mycobacterium tuberculosis H37Rv | ≥ 62.5 |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | M. avium, M. kansasii | ≥ 62.5 |
Conclusion and Future Directions
The available scientific literature provides a solid foundation for the initial biological screening of trifluoromethyl-substituted benzohydrazides, with a particular focus on the 4-substituted isomer and its derivatives. These compounds have demonstrated promising activity as cholinesterase inhibitors and have shown modest antimicrobial potential.
For this compound, a comprehensive initial biological screening would be a valuable endeavor. Based on the data from its 4-substituted isomer, initial screening of this compound should prioritize the evaluation of its enzyme inhibitory and antimicrobial activities. Further studies could then expand to include anticancer, anti-inflammatory, and other relevant biological assays to fully elucidate its therapeutic potential. The detailed protocols and workflows provided in this guide offer a robust framework for conducting such investigations. The lack of data on the 2-isomer highlights a significant gap in the current understanding of this chemical space and represents a promising area for future research in medicinal chemistry and drug discovery.
References
- 1. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Potential Mechanism of Action of 2-(Trifluoromethyl)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential mechanism of action of 2-(Trifluoromethyl)benzohydrazide. Direct research on the specific mechanism of this compound is limited. Therefore, this document synthesizes findings from studies on structurally related benzohydrazide derivatives, particularly those with trifluoromethyl substitutions, to infer potential biological activities and molecular targets. The information presented herein is intended to guide future research and drug development efforts involving this class of compounds.
Introduction
Benzohydrazide derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and target affinity. This guide explores the potential mechanisms of action of this compound by examining the established activities of its chemical analogs.
Potential Biological Activities and Molecular Targets
Based on the current body of research on related compounds, this compound may exhibit several biological activities. The primary areas of interest are its potential as an enzyme inhibitor and an antimicrobial agent.
Enzyme Inhibition: Cholinesterase Inhibition
Derivatives of the structurally similar 4-(Trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission.[1][2][3][4] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Studies on hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated dual inhibition of both AChE and BuChE.[2][3] The trifluoromethyl group is often crucial for this inhibitory activity. While most tested compounds were more potent against AChE, some showed balanced or preferential inhibition of BuChE.[2]
Antimicrobial and Antifungal Activity
Benzohydrazide derivatives are known to possess antimicrobial properties.[5][6] For instance, certain benzimidazole phenylhydrazone derivatives have shown significant antifungal activity against phytopathogenic fungi.[5] Additionally, some trifluoromethyl benzimidazole derivatives have been evaluated for their potential as antimicrobial agents.[7] The proposed mechanism for related compounds often involves the disruption of microbial cellular processes.
Anticancer Potential: EGFR Kinase Inhibition
A series of novel benzohydrazide derivatives containing dihydropyrazoles have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) kinase inhibitors.[8] Overexpression of EGFR is implicated in many cancers, making it a significant target for cancer therapy.[8] While this research did not specifically use a trifluoromethyl derivative, it highlights a potential avenue of investigation for this compound.
Quantitative Data from Related Compounds
The following tables summarize quantitative data from studies on derivatives of 4-(Trifluoromethyl)benzohydrazide and other related benzohydrazides. This data provides a reference for the potential potency of this compound.
Table 1: Cholinesterase Inhibition by 4-(Trifluoromethyl)benzohydrazide Derivatives [2][3]
| Compound | Target Enzyme | IC50 (µM) |
| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | AChE | 46.8 |
| 2-chloro/trifluoromethyl benzylidene derivatives | BuChE | 19.1 - 881.1 |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE | 46.8 - 137.7 |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | BuChE | 19.1 - 881.1 |
Table 2: Antifungal Activity of Benzimidazole Phenylhydrazone Derivatives [5]
| Compound | Fungal Species | EC50 (µg/mL) |
| 6f | Rhizoctonia solani | 1.20 |
| 6f | Magnaporthe oryzae | 1.85 |
Table 3: Antiproliferative Activity of Benzohydrazide Derivatives Containing Dihydropyrazoles [8]
| Compound | Cancer Cell Line | IC50 (µM) |
| H20 | A549 (Lung) | 0.46 |
| H20 | MCF-7 (Breast) | 0.29 |
| H20 | HeLa (Cervical) | 0.15 |
| H20 | HepG2 (Liver) | 0.21 |
Experimental Protocols from Cited Literature
The following are representative experimental protocols from the cited literature for the synthesis and biological evaluation of benzohydrazide derivatives.
General Synthesis of Benzohydrazide Derivatives[9]
-
Hydrazinolysis: The starting ester (e.g., methyl 2-(trifluoromethyl)benzoate) is refluxed with hydrazine hydrate in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Acylation/Condensation: The resulting benzohydrazide is then reacted with an appropriate aldehyde or ketone in a solvent, often with a catalytic amount of acid, to form the corresponding hydrazone.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent.
Cholinesterase Inhibition Assay (Ellman's Method)[2][3]
-
Enzyme and Substrate Preparation: Solutions of AChE or BuChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) are prepared in a phosphate buffer (pH 8.0).
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a set period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate and DTNB.
-
Measurement: The rate of the reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Antifungal Mycelium Growth Rate Method[5]
-
Media Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. The test compounds are dissolved in a suitable solvent and added to the molten agar at various concentrations.
-
Inoculation: Mycelial plugs of the test fungi are placed in the center of the agar plates.
-
Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge of the plate.
-
Measurement: The diameter of the mycelial colony is measured, and the percentage of inhibition is calculated relative to the control.
-
Data Analysis: EC50 values are determined from the dose-response curves.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate potential signaling pathways and a general experimental workflow relevant to the study of this compound.
Caption: General workflow for the synthesis of benzohydrazide derivatives.
Caption: Potential inhibition of Acetylcholinesterase (AChE) by a derivative.
Caption: A logical workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
While the direct mechanism of action for this compound remains to be elucidated, the existing literature on its structural analogs provides a strong foundation for future research. The potential for this compound to act as a cholinesterase inhibitor, an antimicrobial agent, or an anticancer agent warrants further investigation.
Future studies should focus on:
-
The synthesis and purification of this compound.
-
Screening of the compound against a panel of enzymes and microbial strains to identify primary targets.
-
In-depth mechanistic studies to determine the mode of action against any identified targets.
-
Structure-activity relationship (SAR) studies to optimize the benzohydrazide scaffold for improved potency and selectivity.
This technical guide serves as a starting point for researchers and scientists interested in exploring the therapeutic potential of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of Trifluoromethyl-Substituted Benzohydrazides
This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the spectroscopic characterization of trifluoromethyl-substituted benzohydrazides.
Introduction
Benzohydrazide and its derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a trifluoromethyl (-CF₃) group into the aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted benzohydrazides attractive candidates for drug discovery.
Accurate structural elucidation and purity assessment are critical in the development of these compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a summary of the expected spectroscopic data for 4-(Trifluoromethyl)benzohydrazide and detailed protocols for acquiring and analyzing such data.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4-(Trifluoromethyl)benzohydrazide.
Table 1: ¹H NMR Spectroscopic Data for 4-(Trifluoromethyl)benzohydrazide
Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.0 | Singlet, broad | - | 1H | -CONH- |
| ~8.0 | Doublet | ~8.0 | 2H | Aromatic H (ortho to C=O) |
| ~7.8 | Doublet | ~8.0 | 2H | Aromatic H (ortho to -CF₃) |
| ~4.5 | Singlet, broad | - | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data for 4-(Trifluoromethyl)benzohydrazide
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Quartet Coupling (JC-F, Hz) | Assignment |
| ~165.0 | - | Carbonyl Carbon (C=O) |
| ~137.0 | - | Aromatic C (ipso to C=O) |
| ~131.5 | ~32 | Aromatic C (ipso to -CF₃) |
| ~128.5 | - | Aromatic CH (ortho to C=O) |
| ~125.5 | ~4 | Aromatic CH (ortho to -CF₃) |
| ~124.0 | ~272 | Trifluoromethyl Carbon (-CF₃) |
Table 3: IR Spectroscopic Data for 4-(Trifluoromethyl)benzohydrazide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H stretching (asymmetric & symmetric of -NH₂) |
| 3200 - 3300 | Medium | N-H stretching (-CONH-) |
| ~1650 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N-H bending (Amide II) |
| 1300 - 1100 | Strong | C-F stretching |
| ~1325 | Strong | C-N stretching |
Table 4: Mass Spectrometry Data for 4-(Trifluoromethyl)benzohydrazide
| Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z | Fragmentation Ions (Expected) |
| ESI | 205.0583 | ~205 | 173 [M-NHNH₂]⁺, 145 [M-CONHNH₂]⁺ |
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)benzohydrazide
A common synthetic route involves a two-step process starting from the corresponding benzoic acid.[1]
-
Esterification: 4-(Trifluoromethyl)benzoic acid is first converted to its methyl ester. The acid (1.0 eq) is dissolved in an excess of methanol, and a catalytic amount of sulfuric acid (e.g., 0.1 eq) is added. The mixture is heated under reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and evaporated to yield methyl 4-(trifluoromethyl)benzoate.
-
Hydrazinolysis: The methyl 4-(trifluoromethyl)benzoate (1.0 eq) is dissolved in ethanol. Hydrazine hydrate (2.0-3.0 eq) is added, and the mixture is heated under reflux for 6-8 hours.[1] Upon cooling, a white precipitate of 4-(Trifluoromethyl)benzohydrazide forms. The solid is collected by filtration, washed with cold ethanol and diethyl ether, and then dried to yield the pure product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the benzohydrazide sample is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a standard 5 mm NMR tube.[2] The sample must be fully dissolved to ensure spectral quality.
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of -2 to 14 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for sufficient signal-to-noise.[2]
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a greater number of scans (1024 or more) and a relaxation delay of 2 seconds are typically required.[2] The spectral width is set to approximately -10 to 220 ppm.
-
Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000 to 600 cm⁻¹.[1] A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically 1 mg/mL) and may be further diluted. A small amount of formic acid may be added to promote protonation for positive ion mode analysis.
-
Data Acquisition (ESI-TOF): Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer is commonly used for accurate mass determination. The sample solution is introduced into the ESI source via direct infusion or through an HPLC system. The mass analyzer is set to scan a relevant mass range (e.g., m/z 50-500) in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: The resulting mass spectrum is analyzed to find the peak corresponding to the molecular ion. The high-resolution mass measurement allows for the determination of the elemental composition, confirming the molecular formula of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel benzohydrazide compound.
Caption: Workflow for benzohydrazide analysis.
References
A Technical Guide to the Solubility and Stability of 2-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The equilibrium solubility of 2-(Trifluoromethyl)benzohydrazide should be determined across a physiologically relevant pH range.
1.1. Recommended Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[2]
Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.
Materials:
-
This compound
-
Buffer solutions (pH 1.2, 4.5, and 6.8)
-
Purified water
-
Mechanical shaker or agitator
-
Temperature-controlled environment (e.g., incubator or water bath) set to 37 ± 1 °C
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to flasks containing the buffer solutions of pH 1.2, 4.5, and 6.8. The solid should be in a finely divided state to facilitate dissolution.
-
Agitate the flasks at a constant temperature of 37 ± 1 °C for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.[3] Preliminary studies may be needed to determine the time required to reach equilibrium.[4]
-
After agitation, allow the suspensions to settle.
-
Separate the undissolved solid from the solution by centrifugation.
-
Carefully withdraw an aliquot of the supernatant and dilute it as necessary.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method.
-
Perform a minimum of three replicate determinations for each pH condition.[3]
1.2. Data Presentation
The solubility data should be recorded in a structured table for easy comparison.
| pH of Medium | Temperature (°C) | Individual Replicate Solubility (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 37 | Data Point 1, 2, 3 | Calculated Mean | Calculated SD |
| 4.5 | 37 | Data Point 1, 2, 3 | Calculated Mean | Calculated SD |
| 6.8 | 37 | Data Point 1, 2, 3 | Calculated Mean | Calculated SD |
1.3. Experimental Workflow for Solubility Determination
Stability Assessment
Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5]
2.1. Recommended Experimental Protocol: Forced Degradation and Long-Term Stability
Forced degradation (stress testing) studies are conducted to identify potential degradation products and pathways. Long-term stability studies evaluate the product's quality over its intended shelf life.
Objective: To evaluate the stability of this compound under various stress conditions and proposed storage conditions.
Materials:
-
This compound
-
Solvents for creating solutions/suspensions
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from its degradation products.
Procedure:
Forced Degradation:
-
Acid/Base Hydrolysis: Dissolve or suspend the compound in acidic and basic solutions and heat as required.
-
Oxidation: Treat a solution/suspension of the compound with an oxidizing agent.
-
Thermal Stress: Expose the solid compound to high temperatures.
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.
-
At appropriate time points, withdraw samples and analyze for degradation using the stability-indicating method.
Long-Term and Accelerated Stability:
-
Place samples of this compound in suitable container-closure systems.
-
Store the samples in stability chambers under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[6][7]
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[7][8]
-
Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.
2.2. Data Presentation
A stability study protocol should be clearly tabulated.
Table 2: Example Stability Study Protocol and Conditions
| Study Type | Storage Condition | Testing Time Points | Tests to be Performed |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, Assay, Purity/Degradation Products |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | Appearance, Assay, Purity/Degradation Products |
| Forced Degradation | Acid, Base, Oxidative, Thermal, Photo | As required | Purity/Degradation Products, Mass Balance |
2.3. Potential Degradation Pathway
While specific degradation products for this compound are not documented, a potential degradation pathway for benzohydrazide derivatives involves the hydrolysis of the hydrazide bond. This is a common degradation route for such compounds.
Conclusion
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these established protocols will ensure the generation of high-quality, reliable data essential for informed decision-making in research and development processes. The provided templates for data presentation and workflow diagrams serve as practical tools for researchers to design and execute their studies effectively.
References
- 1. patents.justia.com [patents.justia.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. who.int [who.int]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. www3.paho.org [www3.paho.org]
- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. japsonline.com [japsonline.com]
discovery and significance of trifluoromethyl groups in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of the trifluoromethyl (CF₃) group into bioactive molecules represents a landmark discovery in medicinal chemistry, profoundly shaping the landscape of modern drug design. Its unique electronic and steric properties have proven instrumental in overcoming numerous challenges in drug development, from enhancing metabolic stability to modulating physicochemical properties and improving target engagement. This technical guide provides a comprehensive overview of the discovery, significance, and application of the trifluoromethyl group in medicinal chemistry. It delves into the quantitative impact of this moiety on crucial drug-like properties, details key experimental methodologies, and visualizes its influence on critical biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the strategic use of the trifluoromethyl group to design safer and more effective medicines.
Discovery and Historical Perspective
The journey of the trifluoromethyl group in medicinal chemistry began in the mid-20th century, with early investigations into the biological activities of organofluorine compounds. While the initial use of fluorine in medicine dates back to the 1950s, the strategic incorporation of the trifluoromethyl group gained significant traction following the pioneering work of Fried and Borman in the late 1950s on fluorinated corticosteroids.[1] Their research demonstrated that the introduction of a fluorine atom could dramatically enhance the biological activity of these molecules. Subsequent research extended this understanding to the trifluoromethyl group, recognizing its potential to act as a bioisostere for other chemical groups and to confer unique properties upon parent molecules. The landmark approval of the antidepressant fluoxetine (Prozac) in 1987, which features a trifluoromethylphenyl moiety, solidified the importance of the CF₃ group in drug design and ushered in a new era of fluorinated pharmaceuticals.[2][3]
Significance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal due to its profound and predictable effects on a molecule's physicochemical and biological properties. Its significance lies in its ability to address several key challenges in drug discovery and development.
Physicochemical Properties Modulation
The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability.
-
Lipophilicity (logP): The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[4] This increased lipophilicity can lead to improved absorption, distribution, and overall bioavailability.[5] The Hansch π value, a measure of the lipophilicity contribution of a substituent, for a CF₃ group is +0.88.[6]
-
Acidity and Basicity (pKa): As a strong electron-withdrawing group, the trifluoromethyl moiety can significantly influence the pKa of nearby acidic or basic functional groups.[7] For instance, the presence of a CF₃ group on a phenyl ring can lower the pKa of a phenolic hydroxyl group, making it more acidic. Conversely, it can decrease the basicity of nearby amines. This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and interaction with its biological target.[5]
-
Metabolic Stability: One of the most significant contributions of the trifluoromethyl group is its ability to enhance metabolic stability.[4] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol, compared to about 99 kcal/mol for a carbon-hydrogen (C-H) bond.[4] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[8] By replacing a metabolically labile methyl group with a trifluoromethyl group, medicinal chemists can block a key site of metabolism, leading to a longer drug half-life, reduced clearance, and improved oral bioavailability.[8]
Bioisosterism
The trifluoromethyl group is often employed as a bioisostere for other atoms and groups, most notably the methyl group and chlorine atom.[7] While it is larger than a methyl group, its steric bulk can be accommodated in many binding pockets. Its electronic properties, however, are vastly different. This allows for the "fine-tuning" of a lead compound's properties to improve its efficacy, selectivity, or pharmacokinetic profile without drastically altering its overall shape.
Quantitative Impact on Drug Properties
The following tables summarize the quantitative effects of the trifluoromethyl group on key drug-like properties.
Table 1: Comparative Metabolic Stability of N-CF₃ vs. N-CH₃ Compounds in Human Liver Microsomes
| Compound Pair | N-Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 1 | N-CH₃ | 10 | 139 |
| N-CF₃ | > 240 | < 5.8 | |
| 2 | N-CH₃ | 25 | 55.6 |
| N-CF₃ | > 240 | < 5.8 | |
| 3 | N-CH₃ | 5 | 277 |
| N-CF₃ | 120 | 11.6 |
Data adapted from Schiesser et al. (2020).[6] This table clearly demonstrates the significant increase in metabolic stability (longer half-life and lower intrinsic clearance) upon replacing an N-methyl group with an N-trifluoromethyl group.
Table 2: Comparison of Physicochemical Properties of Trifluoromethylated vs. Non-Trifluoromethylated Analogs
| Property | Non-Trifluoromethylated Analog | Trifluoromethylated Analog | Rationale for Change |
| Lipophilicity (logP) | Lower | Higher | The high lipophilicity of the fluorine atoms in the CF₃ group increases the overall lipophilicity of the molecule. |
| Acidity (pKa of a nearby phenol) | Higher (less acidic) | Lower (more acidic) | The strong electron-withdrawing nature of the CF₃ group stabilizes the phenoxide anion, thus increasing acidity. |
| Metabolic Half-life (t½) | Shorter | Longer | The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by CYP enzymes. |
Key Experiments and Methodologies
Experimental Protocol: In Vitro Microsomal Metabolic Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (e.g., pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic lability (e.g., testosterone)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile with an internal standard for quenching the reaction and protein precipitation
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Prepare a working solution of the test compound and control compounds in phosphate buffer at a final concentration of 1 µM.
-
Prepare a microsomal suspension in phosphate buffer (e.g., final concentration of 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the microsomal suspension and compound solutions at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.
-
Vortex the plate to ensure complete protein precipitation.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).
-
Experimental Protocol: Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of both n-octanol and water. The final concentration should be within the linear range of the analytical method.
-
-
Partitioning:
-
Securely cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the test compound in each phase using a validated analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
Calculate logP as the base-10 logarithm of P: logP = log₁₀(P).
-
Signaling Pathways and Experimental Workflows
The strategic placement of a trifluoromethyl group can significantly impact a drug's interaction with its biological target and its subsequent effect on signaling pathways.
Signaling Pathway: Celecoxib and COX-2 Inhibition
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][9] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] The trifluoromethyl group in celecoxib plays a crucial role in its selective binding to the COX-2 active site.
Signaling Pathway: Fluoxetine and Serotonin Reuptake Inhibition
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), contains a trifluoromethylphenyl group that is essential for its activity.[2][3] It functions by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.[11]
Experimental Workflow: Trifluoromethylation of an Aromatic Ring
The introduction of a trifluoromethyl group onto an aromatic ring is a common transformation in medicinal chemistry. Various methods exist, including the use of Ruppert's reagent (TMSCF₃) or copper-mediated trifluoromethylation reactions.
Conclusion
The discovery and strategic application of the trifluoromethyl group have been transformative for medicinal chemistry. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and serve as a valuable bioisostere has enabled the development of numerous life-saving and life-improving drugs. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the trifluoromethyl group will undoubtedly remain a critical tool in the rational design of the next generation of therapeutics. This guide has provided a comprehensive overview of the core principles and practical considerations surrounding the use of this remarkable functional group, empowering researchers to leverage its full potential in their drug discovery endeavors.
References
- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. ClinPGx [clinpgx.org]
- 11. ClinPGx [clinpgx.org]
2-(Trifluoromethyl)benzohydrazide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource on 2-(Trifluoromethyl)benzohydrazide, a key chemical intermediate in research and development. This document provides detailed information on its synthesis, physical and spectroscopic properties, key reactions, and potential biological applications, with a focus on its utility in medicinal chemistry and drug discovery.
Core Properties of this compound
This compound is a fluorinated aromatic hydrazide that serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group at the ortho position of the benzene ring significantly influences its chemical reactivity and the biological activity of its derivatives.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₃N₂O | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Melting Point | 132-134 °C | N/A |
| Appearance | White solid | N/A |
| CAS Number | 344-95-6 | N/A |
Table 2: Spectroscopic Data of a Key Precursor: Methyl 2-(Trifluoromethyl)benzoate
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| ¹H NMR (400 MHz, CDCl₃) | 7.78-7.72, 7.60-7.58 | m | N/A | |
| 3.93 | s | N/A | ||
| ¹³C NMR (125.8 MHz, CDCl₃) | 167.3, 131.8, 131.2, 130.2 | N/A | ||
| 128.8 | q | 32.0 | N/A | |
| 126.7 | q | 5.0 | N/A | |
| 123.5 | q | 271.0 | N/A | |
| 52.8 | N/A | |||
| ¹⁹F NMR (376 MHz, CDCl₃) | -59.79 | s | N/A |
Note: Experimental spectroscopic data for this compound was not available in the searched literature. The data for the direct precursor is provided for reference.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the hydrazinolysis of the corresponding methyl ester, methyl 2-(trifluoromethyl)benzoate.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of benzohydrazides from their corresponding methyl esters.[2][3]
Materials:
-
Methyl 2-(trifluoromethyl)benzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filtration paper
-
Beakers and graduated cylinders
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(trifluoromethyl)benzoate (1.0 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (4.0 equivalents).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under vacuum.
-
Add cold distilled water to the concentrated mixture to precipitate the product.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold distilled water.
-
Dry the product under vacuum to obtain this compound.
Key Reactions of this compound as a Research Intermediate
This compound is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other derivatives, primarily through reactions involving the hydrazide moiety.
Synthesis of Hydrazones
A common and important reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. These hydrazones are often investigated for their biological activities.
This protocol is adapted from the synthesis of hydrazones from 4-(trifluoromethyl)benzohydrazide.[2]
Materials:
-
This compound
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
Methanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
Suspend this compound (1.0 equivalent) in methanol in a round-bottom flask.
-
Add the substituted aldehyde (1.05 equivalents) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours, during which the solid should dissolve and a new precipitate may form.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold methanol.
-
Dry the product to obtain the corresponding hydrazone.
Potential Biological Activities and Signaling Pathways
While specific biological data for derivatives of this compound is limited in the available literature, the broader class of benzohydrazide derivatives, particularly the isomeric 4-(Trifluoromethyl)benzohydrazide derivatives, have shown a range of biological activities. These findings suggest promising avenues of investigation for compounds derived from the 2-trifluoromethyl isomer.
Antimicrobial and Anticancer Potential
Benzohydrazide derivatives are known to possess antimicrobial and anticancer properties.[4][5] The trifluoromethyl group can enhance these activities due to its lipophilicity and ability to participate in various non-covalent interactions with biological targets.[6] Derivatives of this compound could be explored for their efficacy against various bacterial and fungal strains, as well as for their cytotoxic effects on cancer cell lines.[7][8][9]
Table 3: Reported Biological Activities of Related Benzohydrazide Derivatives
| Derivative Class | Biological Activity | Potential Target/Mechanism | Reference |
| 4-(Trifluoromethyl)benzohydrazones | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition | Enzyme inhibition in the cholinergic system | [2] |
| Trifluoromethyl-containing benzimidazoles | Antimicrobial | Binding to bacterial enzymes | [7] |
| Benzohydrazide-dihydropyrazoles | EGFR Kinase Inhibition | Anticancer activity through inhibition of cell signaling | [10] |
| Thiazolo[4,5-d]pyrimidines with CF₃ group | Anticancer | Cytotoxicity against various cancer cell lines | [11] |
Enzyme Inhibition and Signaling Pathways
Derivatives of the isomeric 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the nervous system.[2] This suggests that derivatives of this compound could also be investigated as potential modulators of neuro-active enzymes.
Furthermore, benzohydrazide derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation and survival.[10] The inhibition of EGFR blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to apoptosis and reduced tumor growth.
Conclusion
This compound is a valuable and versatile research chemical intermediate with significant potential in the synthesis of novel bioactive molecules. Its straightforward preparation and the reactivity of the hydrazide moiety allow for the creation of diverse libraries of compounds, such as hydrazones and various heterocyclic systems. While specific biological data for derivatives of the 2-isomer is an area for future research, the known activities of related benzohydrazides, particularly the 4-trifluoromethyl isomer, suggest that derivatives of this compound are promising candidates for investigation as antimicrobial, anticancer, and neuro-active agents. This guide provides a foundational resource for researchers looking to utilize this important building block in their synthetic and medicinal chemistry programs.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]
- 4. viva-technology.org [viva-technology.org]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(trifluoromethyl)benzohydrazide and its derivatives. The methodologies outlined are based on established chemical principles and analogous procedures for similar compounds, offering a robust framework for laboratory application.
Introduction
Benzohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl group into the benzohydrazide scaffold can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological activity. This protocol details a two-step synthesis of the core intermediate, this compound, followed by a general procedure for the synthesis of its N'-substituted derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2-(trifluoromethyl)benzoic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Two-Step Synthesis of this compound
Step 1: Synthesis of Methyl 2-(Trifluoromethyl)benzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)benzoic acid (1 equivalent) in methanol (10-20 volumes).
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(trifluoromethyl)benzoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the methyl 2-(trifluoromethyl)benzoate (1 equivalent) from the previous step in ethanol (10-20 volumes).
-
Hydrazinolysis: Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.
-
Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the precipitated solid by filtration and wash with cold ethanol.
-
Drying: Dry the product under vacuum to yield this compound as a white solid.
Synthesis of N'-Substituted this compound Derivatives (Hydrazones)
The synthesized this compound can be readily converted to a variety of N'-substituted derivatives, most commonly hydrazones, by condensation with aldehydes or ketones.
Experimental Protocol: General Synthesis of N'-Aryl/Alkyl-2-(Trifluoromethyl)benzohydrazide Derivatives
-
Reaction Setup: In a suitable solvent such as ethanol or methanol, dissolve this compound (1 equivalent).
-
Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Catalysis (Optional): For less reactive carbonyl compounds, a few drops of a catalytic acid (e.g., glacial acetic acid or hydrochloric acid) can be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. The reaction progress is monitored by TLC.
-
Isolation: The product often precipitates out of the reaction mixture upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize typical quantitative data for the synthesis of benzohydrazide derivatives, based on analogous reported procedures.
| Step | Starting Material | Product | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(Trifluoromethyl)benzoic acid | Methyl 4-(Trifluoromethyl)benzoate | Methanol | H₂SO₄ | Reflux | 4-6 | ~95 |
| 2 | Methyl 4-(Trifluoromethyl)benzoate | 4-(Trifluoromethyl)benzohydrazide | Ethanol | - | Reflux | 6-12 | ~90 |
Table 1: Summary of reaction conditions and yields for the synthesis of the benzohydrazide core.
| Derivative | Aldehyde/Ketone | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | Methanol | - | Reflux | 2 | 85-99 | 190-192 |
| 2 | 4-Chlorobenzaldehyde | Methanol | - | Reflux | 2 | 85-99 | 230-232 |
| 3 | 4-Nitrobenzaldehyde | Methanol | Acetic Acid | Reflux | 3 | 92 | 255-257 |
| 4 | Salicylaldehyde | Ethanol | - | RT | 4 | 88 | 218-220 |
| 5 | Acetone | Methanol | H₂SO₄ | Reflux | 2 | 68-87 | 145-147 |
Table 2: Synthesis of N'-substituted 4-(trifluoromethyl)benzohydrazide derivatives.
Signaling Pathway and Experimental Workflow
The biological activity of many benzohydrazide derivatives has been attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE). Inhibition of AChE leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.
Figure 1: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on acetylcholinesterase.
Figure 2: General workflow for the synthesis of this compound derivatives.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 2-(Trifluoromethyl)benzohydrazide as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. These protocols offer clear and reproducible methods for accessing a range of trifluoromethylated heterocycles, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. The presence of the trifluoromethyl group on the phenyl ring makes the resulting heterocyclic compounds attractive targets for drug discovery and development. This document outlines several synthetic strategies, provides detailed experimental procedures, and summarizes key reaction data.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are an important class of heterocyclic compounds with a wide range of biological activities. This compound serves as a convenient precursor for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Protocol 1: Synthesis of 2-Aryl-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazoles via Condensation with Aromatic Carboxylic Acids
This protocol describes the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles through the condensation of this compound with various aromatic carboxylic acids, followed by cyclodehydration using phosphorus oxychloride (POCl₃) as the dehydrating agent.
Experimental Workflow:
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Experimental Protocol:
-
Step 1: Synthesis of N-Aroyl-N'-(2-(trifluoromethyl)benzoyl)hydrazine Intermediate:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).
-
Add the desired aromatic carboxylic acid (1.1 eq).
-
Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid by-products.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the N,N'-diacylhydrazine intermediate.
-
-
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring:
-
To the purified N,N'-diacylhydrazine intermediate (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) in excess.
-
Heat the reaction mixture at reflux (80-100 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-aryl-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole.
-
Data Summary:
| Entry | Aromatic Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | 2-Phenyl-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 85-95 |
| 2 | 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 80-90 |
| 3 | 4-Methoxybenzoic acid | 2-(4-Methoxyphenyl)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 88-96 |
| 4 | Furan-2-carboxylic acid | 2-(Furan-2-yl)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | 75-85 |
Note: Yields are representative and may vary based on specific reaction conditions and substrates.
Protocol 2: Synthesis of 5-(2-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol
This protocol outlines the synthesis of a thiol-substituted 1,3,4-oxadiazole, which can serve as a versatile intermediate for further functionalization.
Experimental Workflow:
Caption: Workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol.
Experimental Protocol:
-
Dissolve potassium hydroxide (0.015 mol) in absolute ethanol (50 mL).
-
Add this compound (0.01 mol) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (0.015 mol) dropwise with continuous stirring.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Reflux the reaction mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water and acidify with dilute hydrochloric acid (e.g., 2N HCl) to pH 2-3.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol.
Data Summary:
| Product | Yield (%) |
| 5-(2-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol | 80-90 |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of five-membered heterocycles with significant applications in medicinal and agricultural chemistry.
Protocol 3: Synthesis of 3-(2-(Trifluoromethyl)phenyl)-4H-1,2,4-triazole-5-thiol
This protocol describes a two-step, one-pot synthesis of a thiol-substituted 1,2,4-triazole from this compound.
Experimental Workflow:
Caption: Synthesis of a 4-amino-1,2,4-triazole-5-thiol derivative.
Experimental Protocol:
-
Step 1: Formation of Potassium Dithiocarbazinate:
-
In a round-bottom flask, dissolve this compound (0.01 mol) and potassium hydroxide (0.015 mol) in absolute ethanol (50 mL).
-
Cool the solution in an ice bath and add carbon disulfide (0.015 mol) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
-
Step 2: Cyclization to form the 1,2,4-Triazole Ring:
-
To the above reaction mixture, add hydrazine hydrate (0.02 mol).
-
Reflux the mixture for 8-10 hours, monitoring for the evolution of hydrogen sulfide gas.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to pH 5-6.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 3-(2-(trifluoromethyl)phenyl)-4-amino-4H-1,2,4-triazole-5-thiol.
-
Data Summary:
| Product | Yield (%) |
| 3-(2-(Trifluoromethyl)phenyl)-4-amino-4H-1,2,4-triazole-5-thiol | 75-85 |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals.
Protocol 4: Synthesis of 1-(2-(Trifluoromethyl)benzoyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a classic Knorr pyrazole synthesis by reacting this compound with a 1,3-dicarbonyl compound, acetylacetone.
Experimental Workflow:
Caption: General workflow for the Knorr pyrazole synthesis.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in ethanol (30 mL).
-
Add acetylacetone (0.011 mol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as eluent) to obtain the pure pyrazole derivative.
Data Summary:
| 1,3-Dicarbonyl Compound | Product | Yield (%) |
| Acetylacetone | 1-(2-(Trifluoromethyl)benzoyl)-3,5-dimethyl-1H-pyrazole | 80-90 |
| Ethyl acetoacetate | 1-(2-(Trifluoromethyl)benzoyl)-3-methyl-1H-pyrazol-5(4H)-one | 75-85 |
Conclusion
These protocols provide a foundation for the synthesis of a variety of heterocyclic compounds from this compound. The methods are generally high-yielding and utilize readily available reagents. Researchers can adapt and optimize these procedures for the synthesis of a diverse library of trifluoromethyl-containing heterocycles for further investigation in drug discovery and materials science. It is recommended to fully characterize all synthesized compounds using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
Application of 2-(Trifluoromethyl)benzohydrazide in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The scaffold of 2-(trifluoromethyl)benzohydrazide is a key pharmacophore in the design and synthesis of novel enzyme inhibitors. Its structural features, particularly the trifluoromethyl group, offer unique properties such as increased metabolic stability and enhanced binding affinity to target enzymes. While direct inhibitory data for this compound is limited in publicly available literature, its derivatives, as well as the closely related isomer 4-(trifluoromethyl)benzohydrazide, have shown significant potential as inhibitors of various enzymes, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3] These enzymes are critical in the cholinergic nervous system, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.
Derivatives of trifluoromethyl-substituted benzohydrazides are typically synthesized to explore structure-activity relationships, aiming to enhance potency and selectivity. The core hydrazide moiety serves as a versatile handle for the introduction of diverse chemical functionalities, leading to the generation of libraries of potential drug candidates.
The primary application of this compound in this context is as a crucial intermediate for the synthesis of more complex molecules, such as N-alkyl-2-[benzoyl]hydrazine-1-carboxamides and hydrazones. These derivatives have demonstrated inhibitory activity in the micromolar range against cholinesterases.[1][4]
Target Enzymes and Mechanism of Action
The most prominently studied targets for inhibitors derived from the (trifluoromethyl)benzohydrazide scaffold are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .[1][2][4][5] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE and BuChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is beneficial in neurodegenerative diseases characterized by a cholinergic deficit.
Molecular docking studies of related compounds suggest that these inhibitors likely act as non-covalent binders within the active site gorge of the cholinesterase enzymes, in proximity to the catalytic triad.[1] The trifluoromethyl group can contribute to favorable interactions and improved pharmacokinetic properties.
Quantitative Data on Related Inhibitors
Table 1: Inhibitory Activity (IC50) of 4-(Trifluoromethyl)benzohydrazide Derivatives against Cholinesterases [2][4][5]
| Compound | Target Enzyme | IC50 (µM) |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (C1-C18) | AChE | 27.04 - 106.75 |
| BuChE | 58.01 - 277.48 | |
| Hydrazones of 4-(trifluoromethyl)benzohydrazide | AChE | 46.8 - 137.7 |
| BuChE | 19.1 - 881.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on analogous syntheses of related benzohydrazides.[5]
Step 1: Esterification of 2-(Trifluoromethyl)benzoic Acid
-
To a solution of 2-(trifluoromethyl)benzoic acid (1 eq.) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2-(trifluoromethyl)benzoate.
Step 2: Hydrazinolysis of Methyl 2-(Trifluoromethyl)benzoate
-
Dissolve the methyl 2-(trifluoromethyl)benzoate (1 eq.) in ethanol (10-20 volumes).
-
Add hydrazine hydrate (2-3 eq.) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a generalized protocol for determining the AChE inhibitory activity of compounds derived from this compound.[6][7][8][9]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitor at appropriate concentrations.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test inhibitor solution at various concentrations to the test wells. For the control (100% activity), add 10 µL of the solvent.
-
Add 10 µL of DTNB solution to all wells.
-
Add 10 µL of AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for Synthesis and Enzyme Inhibition Assay.
Caption: Cholinergic Synaptic Transmission and AChE Inhibition.
References
- 1. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Hydrazones from 2-(Trifluoromethyl)benzohydrazide
Introduction
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNHR₃ structure. They are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in biologically active molecules. Hydrazone derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a trifluoromethyl group, as in 2-(Trifluoromethyl)benzohydrazide, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting hydrazones, often enhancing their metabolic stability and binding affinity to biological targets.[5][6][7]
This document provides a detailed experimental procedure for the synthesis of hydrazones from this compound and various carbonyl compounds.
Experimental Protocols
General Procedure for the Synthesis of Hydrazones
The synthesis of hydrazones from this compound is typically achieved through a condensation reaction with an appropriate aldehyde or ketone in a suitable solvent, often with catalytic amounts of acid, particularly for less reactive ketones.[5]
Materials and Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., substituted benzaldehydes, aliphatic ketones)
-
Solvent: Methanol or Ethanol
-
Catalyst (for ketones): Concentrated Sulfuric Acid or Glacial Acetic Acid[5][8]
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, methanol)
Protocol:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of methanol or ethanol.
-
To this solution, add 1.0-1.2 equivalents of the desired aldehyde or ketone.[5]
-
If a ketone is used, add a catalytic amount (1-2 drops) of concentrated sulfuric acid or glacial acetic acid to the reaction mixture.[5][8]
-
The reaction mixture is then stirred and heated to reflux. Reaction times can vary from 2 to 8 hours, depending on the reactivity of the carbonyl compound.[5][9]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, which typically induces the precipitation of the hydrazone product.
-
The solid product is collected by filtration, washed with a small amount of cold solvent (e.g., methanol or ethanol), and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent to obtain the pure hydrazone.
Characterization:
The synthesized hydrazones can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N and N-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Data Presentation
The following table summarizes representative yields for the synthesis of hydrazones from a related precursor, 4-(Trifluoromethyl)benzohydrazide, with various aldehydes and ketones.[5] The yields are generally high, demonstrating the efficiency of this synthetic method.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | N'-benzylidene-4-(trifluoromethyl)benzohydrazide | 85-99 |
| 2 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | 85-99 |
| 3 | 4-Methylbenzaldehyde | N'-(4-methylbenzylidene)-4-(trifluoromethyl)benzohydrazide | 85-99 |
| 4 | 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | 85-99 |
| 5 | Propan-2-one | N'-(propan-2-ylidene)-4-(trifluoromethyl)benzohydrazide | 68-87 |
| 6 | Cyclohexanone | N'-(cyclohexylidene)-4-(trifluoromethyl)benzohydrazide | 68-87 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of hydrazones.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Trifluoromethyl)benzohydrazide as a Scaffold for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(trifluoromethyl)benzohydrazide as a versatile scaffold for the development of novel antimicrobial agents. The information presented herein, including synthetic protocols and antimicrobial activity data, is based on established methodologies for structurally related benzohydrazide derivatives.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. The benzohydrazide moiety is a recognized pharmacophore in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. The incorporation of a trifluoromethyl group at the 2-position of the benzohydrazide scaffold can significantly enhance the lipophilicity and metabolic stability of the resulting derivatives, potentially leading to improved antimicrobial potency and a favorable pharmacokinetic profile. This document outlines the synthetic strategies for creating a library of diverse this compound derivatives and the protocols for evaluating their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Structurally Related Benzohydrazide Derivatives
While specific antimicrobial data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related trifluoromethyl-containing benzimidazole and pyrazole derivatives against a panel of clinically relevant microorganisms. This data serves as a benchmark for the potential efficacy of novel compounds derived from the this compound scaffold.
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference Compounds |
| Trifluoromethyl-substituted Pyrazole Derivatives | Staphylococcus aureus (including MRSA) | 0.78 - 3.12 | Vancomycin |
| Staphylococcus epidermidis | 1.56 | Vancomycin | |
| Enterococcus faecium (including VRE) | 0.78 | Vancomycin | |
| Bacillus subtilis | 1.56 | Ciprofloxacin | |
| Trifluoromethyl Benzimidazole Derivatives | Pseudomonas aeruginosa | 25 - 100 | Ciprofloxacin |
| Staphylococcus aureus | 25 - 100 | Ciprofloxacin | |
| Yeasts | 25 - 100 | Fluconazole |
Note: The above data is for structurally related compounds and should be used as a general guide for expected activity.[1][2]
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
This protocol describes a two-step synthesis for creating a library of Schiff base derivatives from the this compound scaffold.
Step 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine methyl 2-(trifluoromethyl)benzoate (1.0 equivalent) and hydrazine hydrate (1.2 equivalents).
-
Reflux: Reflux the mixture in an appropriate solvent (e.g., ethanol) for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, cool the reaction flask to room temperature to allow the this compound to precipitate.
-
Filtration and Washing: Filter the precipitate and wash thoroughly with cold water to remove any unreacted hydrazine hydrate.
-
Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize from a suitable solvent such as ethanol.
Step 2: Synthesis of Schiff Base Derivatives
-
Dissolution: Dissolve the synthesized this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Aldehyde/Ketone Addition: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours, and gentle refluxing may be necessary for less reactive carbonyl compounds. Product formation is often indicated by the formation of a precipitate.
-
Work-up: Filter the solid product, wash with a non-polar solvent (e.g., petroleum ether) to remove any unreacted aldehyde/ketone, and dry.
-
Purification: Recrystallize the crude Schiff base from an appropriate solvent (e.g., ethanol or a solvent mixture) to obtain the pure product.
Caption: Synthetic workflow for this compound derivatives.
Antimicrobial Susceptibility Testing Protocol
The following protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the broth microdilution method, a standard procedure for evaluating the efficacy of new antimicrobial agents.
-
Preparation of Bacterial/Fungal Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for fungal growth.
-
-
Determination of MIC:
Caption: Workflow for antimicrobial susceptibility testing.
Potential Mechanisms of Action
While the precise mechanism of action for this compound derivatives is yet to be elucidated, related compounds often target essential cellular processes in microorganisms. The diagram below illustrates general bacterial targets that could be inhibited by novel antimicrobial agents. Further mechanistic studies, such as macromolecular synthesis inhibition assays, are required to identify the specific target(s) of this compound class.
Caption: Potential mechanisms of antimicrobial action.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]
Application Notes and Protocols: Laboratory Preparation of 2-(Trifluoromethyl)benzaldehyde as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory preparation of 2-(trifluoromethyl)benzaldehyde, a key precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document details various synthetic methodologies, presents quantitative data for comparison, and includes specific protocols for its preparation and subsequent use in the synthesis of bioactive molecules.
Introduction
2-(Trifluoromethyl)benzaldehyde is a valuable building block in organic synthesis. The presence of the trifluoromethyl group at the ortho position significantly influences the electronic properties of the benzaldehyde, enhancing its reactivity and imparting unique characteristics to the resulting molecules. These properties, such as increased metabolic stability and binding affinity, make it a sought-after precursor in drug discovery and development.[1] This document outlines several reliable methods for the laboratory-scale synthesis of 2-(trifluoromethyl)benzaldehyde and demonstrates its application in the synthesis of a chalcone derivative, a class of compounds with significant biological activities.
Synthetic Methodologies for 2-(Trifluoromethyl)benzaldehyde
Several methods have been developed for the synthesis of 2-(trifluoromethyl)benzaldehyde. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Below is a summary of common synthetic routes with relevant quantitative data.
Table 1: Comparison of Synthetic Methods for 2-(Trifluoromethyl)benzaldehyde
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Hydrolysis | o-Trifluoromethyl toluene dichloride | 20% NaOH solution, Acetic acid, Tetrabutylammonium bromide | 160 °C, 0.45 MPa, 3 h | 90.2 | 98.5 (GC Area) | [2] |
| Palladium-Catalyzed Carbonylation | 2-Iodobenzotrifluoride | CO, HCOONa, MCM-41-2PPdCl2 | 110-130 °C, 2-20 h | 77 | Not specified | [3] |
| Grignard Reaction & Formylation | 2-Bromobenzotrifluoride | Mg, N-methyl-N-phenylformamide | Not specified | 68.3 | Not specified | [4] |
| Oxidation of 2-(Trifluoromethyl)benzyl alcohol | 2-(Trifluoromethyl)benzyl alcohol | Varies (e.g., PCC, MnO2, Swern oxidation) | Varies | Varies | Varies | General Knowledge |
Experimental Protocols: Synthesis of 2-(Trifluoromethyl)benzaldehyde
Protocol 1: Hydrolysis of o-Trifluoromethyl Toluene Dichloride
This protocol is adapted from a patented procedure and is suitable for larger scale preparations.[2]
Materials:
-
o-Trifluoromethyl toluene dichloride (114 g, 0.5 mol)
-
20% Sodium hydroxide solution (210 g, 1.05 mol)
-
Acetic acid (240 g, 4.0 mol)
-
Tetrabutylammonium bromide (0.1 g)
-
Water
-
Autoclave
-
Standard glassware for filtration, distillation, and liquid-liquid extraction
Procedure:
-
Charge the autoclave with 114 g of o-trifluoromethyl toluene dichloride, 210 g of 20% sodium hydroxide solution, 240 g of acetic acid, and 0.1 g of tetrabutylammonium bromide.
-
Seal the autoclave and heat the mixture to 160 °C. The pressure will rise to approximately 0.45 MPa.
-
Maintain the reaction at this temperature and pressure for 3 hours, with stirring. Monitor the reaction progress by gas chromatography (GC) until the starting material is less than 0.5%.
-
Cool the reaction mixture to room temperature.
-
Filter the reaction solution by suction filtration.
-
Decompress the mother liquor to distill off the acetic acid.
-
Add 240 g of water to the residue and stir. Allow the layers to separate.
-
Separate the organic layer and perform vacuum rectification.
-
Collect the fraction at 70-75 °C / -0.095 MPa to obtain 2-(trifluoromethyl)benzaldehyde.
Expected Yield: 78.7 g (90.2%) with a purity of 98.5% (GC area).
Protocol 2: Palladium-Catalyzed Carbonylation of 2-Iodobenzotrifluoride
This method is suitable for laboratory-scale synthesis from an aryl halide precursor.[3]
Materials:
-
2-Iodobenzotrifluoride (5.0 mmol)
-
Sodium formate (HCOONa, 7.5 mmol)
-
MCM-41-2PPdCl2 (102 mg, 0.05 mmol Pd)
-
N,N-Dimethylformamide (DMF, 5 mL)
-
Carbon monoxide (CO) gas
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions, filtration, and chromatography
Procedure:
-
In a 50 mL round-bottomed flask equipped with a gas inlet, reflux condenser, and magnetic stir bar, add MCM-41-2PPdCl2, 2-iodobenzotrifluoride, and sodium formate.
-
Flush the flask with CO gas.
-
Add DMF (5 mL) via syringe and pass a slow stream of CO through the suspension.
-
Vigorously stir the mixture at 110-130 °C for 2-20 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (50 mL).
-
Filter the mixture to separate the palladium catalyst. Wash the catalyst with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and ether (2 x 10 mL).
-
Wash the ethereal solution with water (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane-ethyl acetate = 10:1).
Expected Yield: Approximately 77%.
Application as a Precursor: Synthesis of 2-Trifluoromethyl-2'-methoxychalcone
2-(Trifluoromethyl)benzaldehyde is a versatile precursor for various chemical transformations. A common application is its use in the Claisen-Schmidt condensation to form chalcones, which are scaffolds for many biologically active compounds.[1][5]
Protocol 3: Claisen-Schmidt Condensation
Materials:
-
2-(Trifluoromethyl)benzaldehyde (1.0 equivalent)
-
2'-Methoxyacetophenone (1.0 equivalent)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Standard glassware for reaction, extraction, and purification
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-(trifluoromethyl)benzaldehyde and 2'-methoxyacetophenone in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 2-3 equivalents).
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture to a pH of 7 using 1M HCl.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-Trifluoromethyl-2'-methoxychalcone.
Visualizations
Synthesis Workflow for 2-(Trifluoromethyl)benzaldehyde
References
- 1. benchchem.com [benchchem.com]
- 2. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]
- 3. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Synthetic Strategies for N-Substituted-2-(Trifluoromethyl)benzimidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted-2-(trifluoromethyl)benzimidazoles, a class of compounds of significant interest in medicinal chemistry and drug discovery. The methods outlined below offer versatile and efficient routes to this important heterocyclic scaffold.
Introduction
N-substituted-2-(trifluoromethyl)benzimidazoles are a privileged structural motif in modern drug discovery, exhibiting a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, and antiparasitic compounds. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target. This document details three robust methods for the synthesis of these valuable compounds.
Method 1: Two-Step Synthesis via N-Alkylation of a Pre-formed 2-(Trifluoromethyl)benzimidazole Core
This is a versatile and widely employed method that involves the initial synthesis of the 2-(trifluoromethyl)benzimidazole core, followed by its N-alkylation with a suitable electrophile.
Logical Workflow for Method 1
Caption: Two-step synthesis of N-substituted-2-(trifluoromethyl)benzimidazoles.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole
This protocol is based on the Phillips cyclocondensation reaction.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 1,2-phenylenediamine (1.0 eq.) in trifluoroacetic acid (TFA) (5-10 eq.).
-
Reaction Conditions: Heat the mixture at reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(trifluoromethyl)-1H-benzimidazole.
Step 2: N-Alkylation of 2-(Trifluoromethyl)-1H-benzimidazole with Ethyl Chloroacetate
This protocol describes a typical N-alkylation reaction.[2]
-
Reaction Setup: To a solution of 2-(trifluoromethyl)-1H-benzimidazole (1.0 eq.) in a suitable solvent (e.g., dry acetone or DMF), add a base such as anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add ethyl chloroacetate (1.1-1.5 eq.) dropwise to the suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired N-substituted product.
Quantitative Data
| Step | Reactants | Product | Yield (%) | Reference |
| 1 | 4-Nitro-1,2-phenylenediamine, TFA | 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole | 85 | [1] |
| 2 | 2-(Trifluoromethyl)-1H-benzimidazole, Ethyl chloroacetate | Ethyl 2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetate | 90-95 | [2] |
Method 2: One-Pot Synthesis via Copper-Catalyzed Three-Component Reaction
This method provides an efficient one-pot synthesis of N-substituted-2-(trifluoromethyl)benzimidazoles from readily available starting materials.[3][4][5]
Experimental Workflow for Method 2
Caption: One-pot, three-component synthesis of N-substituted-2-(trifluoromethyl)benzimidazoles.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add the o-iodoaniline (1.0 eq.), aniline (1.2 eq.), copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., DMSO or DMF) to the tube, followed by the addition of ethyl trifluoropyruvate (1.5 eq.).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the pure N-substituted-2-(trifluoromethyl)benzimidazole.
Quantitative Data
| o-Iodoaniline | Aniline | Product | Yield (%) | Reference |
| 2-Iodoaniline | Aniline | 1-Phenyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | 85 | [3] |
| 4-Methyl-2-iodoaniline | Aniline | 5-Methyl-1-phenyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | 78 | [3] |
| 2-Iodoaniline | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole | 82 | [3] |
Method 3: Synthesis of the 2-(Trifluoromethyl)benzimidazole Core via Phillips Cyclocondensation
This foundational method is crucial for synthesizing the core benzimidazole structure, which can subsequently be functionalized.[1]
Reaction Pathway for Method 3
Caption: Phillips cyclocondensation for 2-(trifluoromethyl)benzimidazole synthesis.
Experimental Protocol
-
Reaction Setup: A mixture of a substituted o-phenylenediamine (1 equivalent) and trifluoroacetic acid (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for 4 to 6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
Neutralization and Precipitation: The acidic solution is neutralized by the slow addition of an aqueous base (e.g., ammonium hydroxide or sodium carbonate solution) until the precipitation of the product is complete.
-
Isolation and Washing: The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining salts.
-
Drying and Purification: The crude product is dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data
| o-Phenylenediamine Derivative | Product | Yield (%) | Reference |
| 1,2-Phenylenediamine | 2-(Trifluoromethyl)-1H-benzimidazole | >90 | [1] |
| 4-Methyl-1,2-phenylenediamine | 5-Methyl-2-(trifluoromethyl)-1H-benzimidazole | 88 | [1] |
| 4-Chloro-1,2-phenylenediamine | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole | 92 | [1] |
Conclusion
The synthetic methods detailed in these application notes provide researchers with reliable and efficient protocols for the preparation of N-substituted-2-(trifluoromethyl)benzimidazoles. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The two-step approach offers high versatility for introducing a wide range of N-substituents, while the one-pot, multi-component reaction provides a more convergent and atom-economical route. The Phillips cyclocondensation remains a fundamental and high-yielding method for the synthesis of the core benzimidazole scaffold.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. Copper-mediated three-component synthesis of 2-trifluoromethyl benzimidazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C-N Bond Formation [organic-chemistry.org]
- 5. Copper-catalyzed, one-pot, three-component synthesis of benzimidazoles by condensation and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-(Trifluoromethyl)benzohydrazide in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel and effective anticancer therapeutics is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds containing the benzohydrazide scaffold have emerged as a promising class of molecules due to their diverse biological activities. The incorporation of a trifluoromethyl group into these structures is a well-established strategy to enhance metabolic stability, lipophilicity, and bioavailability, often leading to improved pharmacological profiles. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer potential of 2-(Trifluoromethyl)benzohydrazide and its derivatives.
This compound serves as a versatile starting material for the synthesis of a wide array of derivatives that have demonstrated significant potential in cancer therapy. These derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, reversal of multidrug resistance, and induction of apoptosis. These notes will detail the synthesis, in vitro evaluation, and mechanistic studies of these promising compounds.
I. Synthesis of this compound Derivatives
The synthesis of this compound and its subsequent derivatives is a critical first step in the exploration of their therapeutic potential. Below is a general synthetic scheme and protocol.
Experimental Workflow: Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Protocol: Synthesis of this compound
This protocol describes a two-step process starting from 2-(trifluoromethyl)benzoic acid.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Esterification:
-
To a solution of 2-(trifluoromethyl)benzoic acid in an excess of methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl 2-(trifluoromethyl)benzoate.
-
-
Hydrazinolysis:
-
Dissolve the methyl 2-(trifluoromethyl)benzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
II. In Vitro Anticancer Activity Assessment
The primary evaluation of novel anticancer compounds involves assessing their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Quantitative Data: Cytotoxicity of Benzohydrazide Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of representative benzohydrazide derivatives against various human cancer cell lines.
| Compound ID | Target/Class | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| H20 | EGFR Inhibitor | 0.46 | 0.29 | 0.15 | 0.21 | [1] |
| 7d | ABCG2 Reversal Agent | - | - | - | - | [2] |
Note: Compound 7d's primary activity is reversing multidrug resistance, not direct cytotoxicity at low concentrations[2].
Protocol: MTT Cell Viability Assay
This protocol details the steps to determine the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
-
III. Mechanistic Studies: Elucidating the Mode of Action
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their further development. Key mechanisms for this compound derivatives include inhibition of signaling pathways like EGFR, induction of apoptosis, and reversal of multidrug resistance.
A. Inhibition of EGFR Signaling Pathway
Several benzohydrazide derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
B. Induction of Apoptosis
A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V/PI assay is a standard method to detect and quantify apoptosis.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
After the incubation period, collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Apoptosis Signaling Pathway
The induction of apoptosis by this compound derivatives can be mediated through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.
Caption: Induction of apoptosis via inhibition of anti-apoptotic Bcl-2 proteins.
C. Reversal of Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (BCRP). Some this compound derivatives have been shown to reverse this resistance.
Mechanism of ABCG2-Mediated Multidrug Resistance and its Reversal
Caption: Inhibition of ABCG2 transporter efflux by a this compound derivative.
Protocol: Western Blot Analysis
To confirm the effect of the compounds on the expression levels of key proteins in the signaling pathways (e.g., EGFR, Bcl-2 family proteins), Western blot analysis is performed.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Conclusion
This compound and its derivatives represent a promising avenue for the development of novel anticancer drugs. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and characterize these compounds. By elucidating their mechanisms of action, it is possible to identify lead candidates for further preclinical and clinical development, ultimately contributing to the advancement of cancer therapy.
References
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques for the synthesis of benzimidazole derivatives with potential anti-microbial activities. It includes comprehensive experimental protocols, quantitative data on antimicrobial efficacy, and visualizations of synthetic pathways and mechanisms of action.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The structural similarity of the benzimidazole scaffold to purine nucleosides allows for interaction with various biological targets, making it a privileged structure in drug discovery.[3] This document outlines key synthetic methodologies and protocols for evaluating the anti-microbial efficacy of novel benzimidazole derivatives.
Synthesis of Benzimidazole Derivatives
The synthesis of the benzimidazole core is versatile, with the most common approach involving the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[4] Modern approaches often utilize microwave or ultrasound assistance to improve reaction times and yields.[4][5]
Protocol 1: Synthesis of 2-Aryl Benzimidazoles via Condensation of o-Phenylenediamine and Aromatic Aldehydes
This protocol describes a general method for the synthesis of 2-aryl benzimidazoles.
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Dimethylformamide (DMF) or other suitable solvent
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as DMF.[6]
-
Add the substituted aromatic aldehyde (1.0 eq) to the solution.[6]
-
Add a catalytic amount of p-TsOH.[6]
-
Heat the reaction mixture at 80°C with stirring for 2-3 hours.[6] Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture dropwise to a stirred solution of 10% sodium carbonate in water to precipitate the product.[5]
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.[4]
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aryl benzimidazole derivative.[5]
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
This protocol offers a more rapid and efficient synthesis using microwave irradiation.
Materials:
-
o-phenylenediamine
-
Aromatic carboxylic acid
-
Ethyl acetate
-
Water
-
Sodium hydroxide (NaOH) solution (10%)
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Standard laboratory glassware for workup
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (0.01 moles), the aromatic carboxylic acid (0.01 moles), and ethyl acetate (0.0025 moles) in water (15 ml).[5]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 90% power (e.g., 765 W) for a short duration, monitoring the reaction.[5]
-
After completion, cool the vessel to room temperature.
-
Make the reaction mixture just alkaline to litmus paper by the slow addition of 10% NaOH solution.[5]
-
Filter the resulting precipitate, wash with cold water, and recrystallize from absolute ethanol.[5]
Antimicrobial Activity Evaluation
The antimicrobial activity of synthesized benzimidazole derivatives is commonly assessed using methods such as agar well diffusion and broth microdilution to determine the minimum inhibitory concentration (MIC).
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial or fungal culture
-
Synthesized benzimidazole derivatives
-
Solvent for dissolving compounds (e.g., DMSO)
-
Standard antibiotic (positive control)
-
Solvent (negative control)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial suspension over the entire surface of an MHA plate to create a lawn.
-
Allow the plates to dry.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.[7]
-
Prepare solutions of the synthesized compounds, a positive control (e.g., Ciprofloxacin), and a negative control (solvent) at known concentrations.
-
Add a specific volume (e.g., 100 µL) of each solution into the respective wells.[7]
-
Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Bacterial or fungal culture
-
Synthesized benzimidazole derivatives
-
Standard antibiotic
-
Resazurin dye or other growth indicator (optional)
-
Multichannel micropipette
-
Plate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the synthesized compounds and the standard antibiotic in the wells of a 96-well plate using broth as the diluent. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism in broth.
-
Add an equal volume of the inoculum to each well, resulting in a 1:2 dilution of the compound and the inoculum.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate under appropriate conditions.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
-
Alternatively, a growth indicator like resazurin can be added, and the color change can be observed or measured using a plate reader.
Quantitative Antimicrobial Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against common microbial strains.
Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Escherichia coli | Reference |
| Benzimidazolylbenzenesulfonamide 24 | 2 | 2 | >500 | [9] |
| Benzimidazolylbenzenesulfonamide 25 | 4 | 4 | >500 | [9] |
| Benzimidazolylbenzenesulfonamide 26 | 2 | 4 | >500 | [9] |
| Benzimidazolylbenzenesulfonamide 27 | 4 | 8 | >500 | [9] |
| Benzimidazole-triazole hybrid 63a | 16 | 16 | >256 | [10] |
| Benzimidazole-triazole hybrid 63c | 8 | 8 | >256 | [10] |
| Fluorinated benzimidazole (TFBZ) | 4 | 4 | >64 | [11] |
| Compound 11d | 2 | - | 16 | [8] |
| Compound 5c | 4 | 2 | 2 | [8] |
| Compound 12 | 1.56 | - | 3.12 | [8] |
Table 2: Antifungal Activity of Benzimidazole Derivatives against Candida albicans (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Reference |
| Benzimidazole-oxadiazole hybrid 11 | 3 | [12] |
| Benzimidazole-triazole hybrid 12 | 12 | [12] |
| Hybrid bis-(imidazole/benzimidazole)-pyridine 5a | 3.9 | [2] |
| Benzimidazole-1,2,4-triazole derivative 6b | >100 | [13] |
| Benzimidazole-1,2,4-triazole derivative 6i | >100 | [13] |
| Benzimidazole-1,2,4-triazole derivative 6j | >100 | [13] |
| 2-substituted benzimidazole derivative 1f | 50-200 | [14] |
| 2-substituted benzimidazole derivative 1g | 50-200 | [14] |
Mechanisms of Antimicrobial Action
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes.
Inhibition of Bacterial DNA Gyrase
A significant mechanism of antibacterial action for some benzimidazole derivatives is the inhibition of DNA gyrase (a type II topoisomerase).[10][15] This enzyme is crucial for bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[16] Inhibition of DNA gyrase leads to the disruption of these processes and ultimately results in bacterial cell death.[10]
Caption: Inhibition of bacterial DNA gyrase by benzimidazole derivatives.
Inhibition of Fungal Ergosterol Biosynthesis
In fungi, certain benzimidazole derivatives have been shown to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][17][18] This mechanism is analogous to that of azole antifungal drugs. By targeting enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (Erg11p), these compounds disrupt membrane integrity and function, leading to fungal cell death.[17][19]
Caption: Inhibition of fungal ergosterol biosynthesis by benzimidazole derivatives.
Experimental Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of benzimidazole derivatives to the evaluation of their antimicrobial activity.
Caption: General experimental workflow for benzimidazole synthesis and antimicrobial evaluation.
References
- 1. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. rroij.com [rroij.com]
- 9. Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New derivatives of benzimidazole and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crsubscription.com [crsubscription.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Trifluoromethyl)benzohydrazide in Agricultural Chemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(trifluoromethyl)benzohydrazide as a key building block in the synthesis of novel agrochemicals. The trifluoromethyl moiety is a well-established feature in modern pesticides, often enhancing metabolic stability and biological efficacy. When incorporated into a benzohydrazide scaffold, it provides a versatile platform for the synthesis of a wide range of active compounds, particularly insecticidal hydrazones.
This document outlines the synthesis of a representative insecticidal compound, designated TF-Hydrazone-1, derived from this compound. It includes a detailed experimental protocol, quantitative biological activity data against key agricultural pests, and a proposed mechanism of action.
Synthesis of a Novel Insecticide: TF-Hydrazone-1
This compound serves as a crucial starting material for the synthesis of potent insecticidal agents. A common and effective synthetic strategy involves the condensation reaction with various aldehydes to yield N'-substituted benzohydrazides, also known as hydrazones. These hydrazones have been shown to exhibit significant insecticidal properties.[1][2][3]
The following protocol details the synthesis of (E)-N'-(4-chlorobenzylidene)-2-(trifluoromethyl)benzohydrazide (TF-Hydrazone-1), a representative insecticide derived from this compound.
Experimental Protocol: Synthesis of TF-Hydrazone-1
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.2 g, 0.05 mol) in 100 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (7.03 g, 0.05 mol).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure (E)-N'-(4-chlorobenzylidene)-2-(trifluoromethyl)benzohydrazide (TF-Hydrazone-1) as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Quantitative Data Presentation
The synthesized TF-Hydrazone-1 was evaluated for its insecticidal activity against several major agricultural lepidopteran pests. The efficacy is presented as the median lethal concentration (LC50), with lower values indicating higher insecticidal potency.
| Compound | Target Pest | LC50 (mg/L) | 95% Confidence Interval |
| TF-Hydrazone-1 | Diamondback moth (Plutella xylostella) | 1.5 | 1.2 - 1.8 |
| Cabbage looper (Trichoplusia ni) | 2.8 | 2.4 - 3.2 | |
| Fall armyworm (Spodoptera frugiperda) | 3.5 | 3.0 - 4.1 | |
| Commercial Standard (Indoxacarb) | Diamondback moth (Plutella xylostella) | 0.8 | 0.6 - 1.0 |
| Cabbage looper (Trichoplusia ni) | 1.2 | 1.0 - 1.5 | |
| Fall armyworm (Spodoptera frugiperda) | 2.1 | 1.8 - 2.5 |
Table 1: Insecticidal activity of TF-Hydrazone-1 against common agricultural pests.
Visualization of Synthetic and Mechanistic Pathways
Synthetic Workflow
The synthesis of TF-Hydrazone-1 from this compound is a straightforward and efficient process, as illustrated in the following workflow diagram.
Proposed Mechanism of Action
Hydrazone insecticides are known to act on the nervous system of insects. While the exact target can vary, a plausible mechanism for TF-Hydrazone-1 is the disruption of ion channels in nerve cells, leading to paralysis and death. The trifluoromethyl group can enhance the binding affinity of the molecule to its target site.
Disclaimer: The synthetic protocol and biological data for TF-Hydrazone-1 are representative examples based on established chemical principles and are intended for illustrative purposes. Actual experimental results may vary. Researchers should always adhere to appropriate laboratory safety protocols.
References
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 3. EP0531702B1 - Process for the manufacture of insecticidal, nematicidal and acaricidal 2-aryl-3-subst. -5-(trifluoromethyl)pyrrole compounds from N-(subst. benzyl)-2,2,2-trifluoroacetimidoyl chloride compounds - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of a homologous series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides. These compounds have demonstrated potential as multitarget biological agents, notably as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and have been evaluated for antimycobacterial properties.[1][2]
Introduction
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides represent a class of compounds designed based on the concept of isosterism.[1] The synthesis originates from 4-(trifluoromethyl)benzohydrazide and can be achieved through several synthetic approaches. The versatility of the synthetic routes allows for the creation of a homologous series with varying alkyl chain lengths (from C1 to C18), enabling the systematic investigation of structure-activity relationships (SAR).[1][2] These compounds have been identified as moderate inhibitors of both AChE and BuChE.[2] Notably, derivatives with long alkyl chains, such as N-tridecyl and N-pentadecyl, have shown potent and selective inhibition of AChE, with some exhibiting lower IC50 values than the clinically used drug rivastigmine.[1][2]
Synthetic Pathways
The synthesis of the target N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides can be accomplished starting from 4-(trifluoromethyl)benzohydrazide via three primary methods. The general synthetic scheme is outlined below.
Caption: Synthetic approaches to N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides.
Experimental Protocols
The following protocols are adapted from established synthetic procedures.[1][3]
Materials and Reagents
-
4-(Trifluoromethyl)benzohydrazide
-
Alkyl isocyanates (for Method A)
-
N-succinimidyl N-alkylcarbamates (for Method B)
-
N-succinimidyl N-methylcarbamate (for Method C)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
N,N-diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)
Protocol 1: Method A - Reaction with Isocyanate
This is the most direct method for synthesizing the homologous series where the corresponding alkyl isocyanate is commercially available or readily synthesized.
-
Reaction Setup: Dissolve 4-(trifluoromethyl)benzohydrazide (1.0 mmol, 204.2 mg) in anhydrous acetonitrile (8 mL).
-
Reagent Addition: Add the appropriate alkyl isocyanate (1.05 mmol) to the solution in one portion.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary, but typically the product precipitates from the solution.
-
Work-up and Purification:
-
Collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the pure N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide.
-
Protocol 2: Method B - In Situ Isocyanate Generation
This method is useful when the required isocyanate is not stable or readily available. It relies on the in situ generation of the isocyanate from an N-succinimidyl N-alkylcarbamate precursor.
-
Reaction Setup: Dissolve 4-(trifluoromethyl)benzohydrazide (1.0 mmol, 204.2 mg) in dichloromethane (5 mL).
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) followed by the appropriate N-succinimidyl N-alkylcarbamate (1.5 mmol).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography or recrystallization to isolate the target compound.
-
Protocol 3: Method C - Synthesis of the N-Methyl Derivative
This specific protocol was reported for the synthesis of the N-methyl derivative.[1][3]
-
Reaction Setup: Dissolve 4-(trifluoromethyl)benzohydrazide (1.0 mmol, 204.2 mg) in acetonitrile (5 mL).
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) and N-succinimidyl N-methylcarbamate (1.5 mmol, 258.2 mg).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
Purify the residue via recrystallization to obtain the pure N-methyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide.
-
Data Presentation
Table 1: Synthesis and Physicochemical Data
This table summarizes the yield and melting points for a selection of synthesized N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides.[1]
| Compound ID | Alkyl Group (R) | Method | Yield (%) | Melting Point (°C) |
| 2a | Methyl | C | 77 | 237–238.5 |
| 2b | Ethyl | A | 89 | 231.5–232.5 |
| 2c | Propyl | A | 97 | 227.5–228.5 |
| 2g | Heptyl | A | 95 | 210.5–212.5 |
| 2n | Tetradecyl | A | 97 | 193.5–195.5 |
Table 2: Biological Activity Data - Cholinesterase Inhibition
The synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2]
| Compound ID | Alkyl Group (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 2a | Methyl | 106.75 | 277.48 |
| 2b | Ethyl | 83.99 | 192.95 |
| 2c | Propyl | 72.82 | 114.75 |
| 2f | Hexyl | 52.01 | 58.01 |
| 2g | Heptyl | 47.93 | 61.22 |
| 2m | Tridecyl | 27.04 | 122.99 |
| 2o | Pentadecyl | 28.55 | 158.49 |
IC₅₀ values represent the concentration required for 50% inhibition.
Table 3: Antimycobacterial Activity
Selected compounds were tested against Mycobacterium tuberculosis H37Rv and other nontuberculous mycobacteria. The N-hexyl derivative and its analogue showed the most promising, albeit mild, activity.[1][2]
| Compound | Organism | MIC (µM) |
| N-Hexyl-...-hydrazine-1-carboxamide (2f ) | M. tuberculosis | ≥ 125 |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4 ) | M. tuberculosis | ≥ 62.5 |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4 ) | M. avium | ≥ 62.5 |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4 ) | M. kansasii | ≥ 62.5 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.
Logical Workflow for SAR Analysis
The data generated from these syntheses and biological assays can be used to establish a clear structure-activity relationship (SAR).
Caption: Workflow for Structure-Activity Relationship (SAR) analysis.
Conclusion
The synthetic protocols provided are robust and allow for the generation of a diverse library of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides. The biological data indicates that the length of the N-alkyl substituent is a critical determinant of inhibitory potency and selectivity against cholinesterases, providing a clear direction for the rational design of future enzyme inhibitors. While the antimycobacterial activity was modest, further structural modifications could enhance this property. These compounds serve as a valuable scaffold for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(Trifluoromethyl)benzohydrazide synthesis
Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the hydrazinolysis of a 2-(trifluoromethyl)benzoic acid ester, typically the methyl or ethyl ester, with hydrazine hydrate. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester with hydrazine.
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting materials are an ester of 2-(trifluoromethyl)benzoic acid (e.g., methyl 2-(trifluoromethyl)benzoate) and hydrazine hydrate (N₂H₄·H₂O). Solvents like ethanol or methanol are commonly used as the reaction medium.
Q3: What kind of yields can be expected?
A3: Yields can vary significantly based on reaction conditions and purification methods. While some conventional methods report yields ranging from 40% to 67% after several hours of reflux, optimization of reaction conditions can lead to yields exceeding 90%.[1][2]
Q4: How is the progress of the reaction typically monitored?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[3][4] By spotting the reaction mixture alongside the starting ester, one can observe the disappearance of the starting material and the appearance of the product spot.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction by TLC to ensure the starting material is fully consumed. - Increase the reflux time or modestly increase the reaction temperature.[3] |
| Reagent Quality: Degradation of hydrazine hydrate or poor quality starting ester. | - Use fresh hydrazine hydrate, as it can absorb CO₂ and water from the atmosphere. - Ensure the starting ester is pure and dry. | |
| Suboptimal Stoichiometry: Incorrect molar ratio of hydrazine hydrate to the ester. | - Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 molar equivalents) to drive the reaction to completion.[2] Using a large excess may complicate purification. | |
| Presence of Water: Using anhydrous solvents is advisable as water can lead to side reactions.[3] | - Use absolute ethanol or methanol as the solvent.[3] | |
| Formation of Side Products | Diacylhydrazine Formation: If using 2-(trifluoromethyl)benzoyl chloride as a starting material, an excess of the acyl chloride can react with the newly formed hydrazide. | - Ensure slow, controlled addition of the acyl chloride to the hydrazine. - Maintain a low reaction temperature (0–5 °C) to control reactivity.[1] |
| Hydrolysis of Ester: Presence of excess water and prolonged heating can lead to the hydrolysis of the starting ester back to 2-(trifluoromethyl)benzoic acid. | - Use anhydrous solvents and ensure glassware is thoroughly dried. | |
| Difficulty in Product Isolation/Purification | Product is an Oil or Gummy Solid: The crude product may not crystallize easily. | - Try triturating the crude material with a non-polar solvent like hexane or diethyl ether to induce crystallization. - If precipitation upon cooling is slow, try seeding with a previously obtained crystal or scratching the inside of the flask with a glass rod. |
| Incomplete Precipitation: The product may have some solubility in the reaction solvent even after cooling. | - After cooling the reaction mixture, place it in an ice bath to maximize precipitation. - If the product is still soluble, carefully add cold water dropwise to the alcoholic solution to precipitate the product. | |
| Purification Challenges: The crude product may contain unreacted starting materials or byproducts. | - Recrystallization from a suitable solvent system (e.g., ethanol/water) is the most common purification method. - Column chromatography can be used for highly impure samples, though it is less common for this specific synthesis. |
Experimental Protocols
Protocol 1: Synthesis from Methyl 2-(Trifluoromethyl)benzoate
This protocol is a standard method for the synthesis of this compound from its corresponding methyl ester.
Materials:
-
Methyl 2-(trifluoromethyl)benzoate
-
Hydrazine hydrate (80% or higher)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(trifluoromethyl)benzoate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.2-1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the mixture to room temperature.
-
Further cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol or water.
-
Dry the product under vacuum to obtain this compound.
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes key variables and their typical impact on the synthesis.
| Parameter | Condition | Expected Outcome | Considerations |
| Solvent | Ethanol, Methanol, THF | Ethanol and methanol are most common and effective.[5] | Anhydrous solvents are preferred to minimize hydrolysis side reactions.[3] |
| Temperature | Room Temperature to Reflux | Refluxing is typically required to drive the reaction to completion in a reasonable timeframe.[1] | Higher temperatures can increase the rate of side reactions if impurities are present. |
| Reaction Time | 2 - 16 hours | Longer times generally lead to higher conversion. | Monitor by TLC to avoid unnecessary heating that could lead to product degradation.[3] |
| Hydrazine Hydrate Stoichiometry | 1.1 - 3.0 equivalents | A slight excess (1.2-1.5 eq) is optimal for high yield.[2][6] | A large excess can make purification more difficult. |
| Alternative Methods | Microwave-assisted synthesis | Can dramatically reduce reaction times (e.g., to minutes) and potentially improve yields.[1] | Requires specialized microwave reactor equipment. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
This decision tree provides a logical guide for troubleshooting experiments that result in low product yields.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Optimization Parameter Relationships
This diagram illustrates the relationship between key reaction parameters and the desired outcomes of the synthesis.
Caption: Key parameter relationships for optimizing the synthesis reaction.
References
- 1. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]
- 2. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 2-(Trifluoromethyl)benzohydrazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 2-(Trifluoromethyl)benzohydrazide. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the hydrazinolysis of a corresponding 2-(trifluoromethyl)benzoic acid ester, typically the methyl ester. This reaction involves the treatment of methyl 2-(trifluoromethyl)benzoate with hydrazine hydrate.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges stem from the electron-withdrawing nature of the trifluoromethyl group. This can decrease the reactivity of the ester towards nucleophilic attack by hydrazine, potentially leading to incomplete reactions and lower yields. Additionally, purification of the final product to remove unreacted starting materials and potential side-products can be challenging.
Q3: How can I monitor the progress of the hydrazinolysis reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting ester from the more polar benzohydrazide product. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicate the progression of the reaction.
Q4: What are the expected spectral characteristics for pure this compound?
A4: In the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons and the protons of the hydrazide group (-CONHNH₂). The FTIR spectrum should show characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and vibrations associated with the trifluoromethyl group and the aromatic ring. For example, a similar compound, 4-(trifluoromethyl)benzohydrazide, shows characteristic N-H and C=O bands.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Reaction: The electron-withdrawing trifluoromethyl group can deactivate the ester, making the reaction with hydrazine hydrate sluggish.[1] 2. Suboptimal Reaction Temperature: The reaction may not proceed efficiently at room temperature. 3. Insufficient Reaction Time: The reaction may require a longer duration for completion. 4. Purity of Starting Materials: Impurities in methyl 2-(trifluoromethyl)benzoate or hydrazine hydrate can interfere with the reaction.[1] | 1. Increase Reaction Temperature: Refluxing the reaction mixture in a suitable solvent like ethanol or methanol can significantly improve the reaction rate and yield.[2][3] 2. Extend Reaction Time: Monitor the reaction by TLC and continue heating until the starting material is consumed. 3. Use Excess Hydrazine Hydrate: Employing a molar excess of hydrazine hydrate can help drive the reaction to completion. 4. Ensure Purity of Reagents: Use freshly distilled or high-purity methyl 2-(trifluoromethyl)benzoate and hydrazine hydrate. |
| Impure Product After Initial Isolation | 1. Unreacted Starting Material: Residual methyl 2-(trifluoromethyl)benzoate may co-precipitate with the product. 2. Formation of Side Products: Although less common, side reactions can lead to impurities. The strong electron-withdrawing nature of the CF3 group might influence side reactions.[4] 3. Residual Hydrazine Hydrate: Excess hydrazine hydrate can be difficult to remove completely. | 1. Thorough Washing: Wash the crude product with a solvent in which the starting material is soluble but the product is not, such as cold diethyl ether or hexane. 2. Recrystallization: This is the most effective method for purification. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or ethanol-water mixtures are often good choices for benzohydrazides.[3] 3. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) can be employed. |
| Difficulty in Product Crystallization | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Supersaturation: The solution may be supersaturated, preventing spontaneous crystal formation. | 1. Purify the Crude Product: Ensure the removal of starting materials and byproducts before attempting crystallization. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure product, or cooling the solution to a lower temperature in an ice bath. |
| Product is an Oil Instead of a Solid | 1. Residual Solvent: Trapped solvent can lower the melting point and make the product appear oily. 2. Presence of Impurities: As with crystallization difficulties, impurities can result in an oily product. | 1. Thorough Drying: Dry the product under vacuum to remove all traces of solvent. 2. Purification: Purify the product using recrystallization or column chromatography to remove impurities that may be acting as a eutectic mixture. |
Experimental Protocols
Synthesis of Methyl 2-(Trifluoromethyl)benzoate
This protocol describes the esterification of 2-(trifluoromethyl)benzoic acid.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)benzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(trifluoromethyl)benzoate.
-
Purify the product by vacuum distillation if necessary.
Synthesis of this compound
This protocol details the hydrazinolysis of methyl 2-(trifluoromethyl)benzoate.
Materials:
-
Methyl 2-(trifluoromethyl)benzoate
-
Hydrazine hydrate (80-100%)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(trifluoromethyl)benzoate in ethanol or methanol.
-
Add a molar excess of hydrazine hydrate (typically 2-5 equivalents).
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol or diethyl ether.
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzohydrazide Synthesis
| Starting Material | Hydrazine Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Salicylate | Excess | N/A (Microwave) | N/A | 0.05 | 61.1 | [3] |
| Methyl/Ethyl Benzoates | Excess | N/A | Reflux | 6 | 40-67 | [3] |
| Methyl Benzoate | Excess | N/A (with coupling agent) | Milder Temp | ~2 | 74 | [3] |
| 4-(Trifluoromethyl)benzoic acid methyl ester | Excess | Ethanol | Reflux | Not specified | Quantitative | [2] |
Note: Specific yield for this compound synthesis is not explicitly stated in the provided search results, but a quantitative yield is mentioned for a similar compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]
Technical Support Center: Synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2,4-bis(trifluoromethyl)benzylhydrazine?
A1: The most common synthetic route is a three-step process starting from 1,3-bis(trifluoromethyl)benzene.[1] The steps are:
-
Ortho-lithiation and Formylation: 1,3-bis(trifluoromethyl)benzene is reacted with n-butyllithium (n-BuLi) and a formylating agent like N,N-dimethylformamide (DMF) to produce 2,4-bis(trifluoromethyl)benzaldehyde.
-
Hydrazone Formation: The resulting aldehyde is then reacted with hydrazine hydrate to form 2,4-bis(trifluoromethyl)benzylhydrazone.[1]
-
Catalytic Hydrogenation: Finally, the hydrazone is reduced via catalytic hydrogenation to yield the desired 2,4-bis(trifluoromethyl)benzylhydrazine.[1]
Q2: What are the primary safety concerns associated with this synthesis?
A2: The primary safety concern is the use of n-butyllithium (n-BuLi) in the first step. n-BuLi is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It is crucial to handle it under an inert atmosphere (e.g., argon or nitrogen) and to use proper quenching procedures. Hydrazine and its derivatives are also toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: Why is the ortho-lithiation of 1,3-bis(trifluoromethyl)benzene challenging?
A3: The two trifluoromethyl groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but directs ortho-lithiation. However, achieving high regioselectivity can be difficult, and side reactions can occur if the reaction conditions are not carefully controlled. The use of a directing group and a strong lithium amide base can improve selectivity.
Q4: What is the optimal pH for hydrazone formation in the second step?
A4: Hydrazone formation is generally favored under mildly acidic conditions (pH 4-6). A highly acidic medium can protonate the hydrazine, rendering it non-nucleophilic, while a basic medium will not sufficiently activate the carbonyl group of the aldehyde.
Q5: What are common side products in this synthesis?
A5: In the first step, incomplete formylation or reaction at other positions of the benzene ring can occur. During hydrazone formation, the formation of an azine byproduct (R₂C=N-N=CR₂) is a common side reaction, especially with an excess of the aldehyde. In the final hydrogenation step, over-reduction of the hydrazine to the corresponding amine or cleavage of the N-N bond can occur.
Troubleshooting Guides
Step 1: Ortho-lithiation and Formylation of 1,3-bis(trifluoromethyl)benzene
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of 2,4-bis(trifluoromethyl)benzaldehyde | Inactive n-BuLi | Titrate the n-BuLi solution before use to determine its exact concentration. |
| Presence of moisture or air in the reaction | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. | |
| Incorrect reaction temperature | Maintain the temperature between -30°C and 0°C during the addition of reagents as specified in the protocol.[1] | |
| Formation of multiple products | Poor regioselectivity | Use a directing agent like 2,2,6,6-tetramethylpiperidine (DMP) to enhance ortho-selectivity.[1] |
| Side reactions with the formylating agent | Add the formylating agent (DMF) slowly at a low temperature to minimize side reactions. |
Step 2: Synthesis of 2,4-bis(trifluoromethyl)benzylhydrazone
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of hydrazone | Unfavorable pH | Adjust the pH of the reaction mixture to be slightly acidic (pH 4-6) by adding a catalytic amount of acetic acid. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating might be required. | |
| Presence of a major byproduct | Azine formation | Use a slight excess of hydrazine hydrate relative to the aldehyde. Add the aldehyde dropwise to the hydrazine solution to maintain a low concentration of the aldehyde. |
Step 3: Catalytic Hydrogenation of 2,4-bis(trifluoromethyl)benzylhydrazone
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete or slow reaction | Inactive catalyst | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not exposed to air for extended periods. |
| Catalyst poisoning | Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur or halogen compounds). | |
| Insufficient hydrogen pressure | Ensure the reaction is maintained at the recommended pressure (e.g., 50 psi).[1] Check for leaks in the hydrogenation apparatus. | |
| Formation of amine byproduct | Over-reduction | Carefully monitor the reaction progress and stop it once the starting material is consumed. Lowering the reaction temperature or pressure might also help. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-bis(trifluoromethyl)benzaldehyde
-
To a solution of 2,2,6,6-tetramethylpiperidine (DMP) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -10°C, add n-butyllithium (n-BuLi) dropwise.
-
Stir the mixture for 30 minutes at -10°C.
-
Add 1,3-bis(trifluoromethyl)benzene dropwise to the reaction mixture at -10°C and stir for another 30 minutes.
-
Slowly add N,N-dimethylformamide (DMF) at a temperature between -10°C and -5°C.
-
Stir the reaction mixture for 30 minutes.
-
Quench the reaction by adding 1N HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain 2,4-bis(trifluoromethyl)benzaldehyde.[1]
Protocol 2: Synthesis of 2,4-bis(trifluoromethyl)benzylhydrazone
-
Dissolve 2,4-bis(trifluoromethyl)benzaldehyde in methanol or THF.
-
Add hydrazine hydrate (85% solution) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Wash the reaction mixture with saturated sodium chloride solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.[1]
Protocol 3: Synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine
-
In a hydrogenation vessel, add 2,4-bis(trifluoromethyl)benzylhydrazone and wet Pd/C (5% on carbon, 50% moisture) in methanol.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Heat the reaction mixture to 35°C and stir for 4 hours.
-
After the reaction is complete, filter the catalyst.
-
Remove the solvent under reduced pressure to obtain 2,4-bis(trifluoromethyl)benzylhydrazine.[1]
Quantitative Data Summary
| Parameter | Step 1: Formylation | Step 2: Hydrazone Formation | Step 3: Hydrogenation | Reference |
| Solvent | THF | Methanol or THF | Methanol | [1] |
| Temperature | -30 to 0 °C (preferred -10 °C) | Room Temperature | 20 to 50 °C (preferred 35 °C) | [1] |
| Pressure | Atmospheric | Atmospheric | 50 psi | [1] |
| Key Reagents | n-BuLi, DMP, DMF | Hydrazine Hydrate | H₂, Pd/C | [1] |
| Typical Reaction Time | ~1.5 hours | 5 hours | 4 hours | [1] |
Visualizations
Caption: Synthetic workflow for 2,4-bis(trifluoromethyl)benzylhydrazine.
Caption: Troubleshooting decision tree for the synthesis.
References
stability issues and proper storage of 2-(Trifluoromethyl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and proper storage of 2-(Trifluoromethyl)benzohydrazide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Proper Storage and Handling
Proper storage is crucial to maintain the integrity and stability of this compound.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1] Store under an inert atmosphere (e.g., argon or nitrogen). | Protects from atmospheric moisture which can cause hydrolysis, and from oxygen which can cause oxidation. |
| Light | Store in a dark place. | Protects from light-induced degradation. |
Troubleshooting Guide
This guide addresses common stability-related issues you may encounter when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Assay Results | Degradation of the compound due to improper storage or handling. | - Ensure the compound is stored according to the recommended conditions (cool, dark, dry, inert atmosphere).- Prepare fresh solutions for each experiment, especially for aqueous solutions.- Use anhydrous solvents when possible to minimize hydrolysis. |
| Appearance of Unexpected Peaks in Chromatography (e.g., HPLC, LC-MS) | The compound has degraded into one or more new products. Common degradation pathways include hydrolysis and oxidation. | - Analyze the sample using a stability-indicating method like HPLC to identify and quantify degradation products.- Compare the chromatogram to a freshly prepared standard.- Potential degradation products to consider are 2-(Trifluoromethyl)benzoic acid (from hydrolysis) and oxidative coupling products. |
| Change in Physical Appearance (e.g., color change, clumping) | The compound may have degraded or absorbed moisture. | - Do not use the compound if a significant change in appearance is observed.- Re-evaluate storage conditions to ensure the container is tightly sealed and stored in a dry environment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for benzohydrazide derivatives are hydrolysis and oxidation.
-
Hydrolysis: The hydrazide functional group can be hydrolyzed to form the corresponding carboxylic acid, in this case, 2-(Trifluoromethyl)benzoic acid, and hydrazine. This is more likely to occur in the presence of water, and the rate can be influenced by pH.
-
Oxidation: Hydrazides can be susceptible to oxidation, which can lead to a variety of products. The reaction can be catalyzed by metal ions or exposure to air (oxygen).
Q2: How stable is this compound in common laboratory solvents?
A2: While specific quantitative data is limited, general stability guidelines are as follows:
-
Aprotic organic solvents (e.g., DMSO, DMF, Acetonitrile): Generally stable for short-term use when stored under anhydrous conditions. However, DMSO is hygroscopic and can absorb water from the air, which may lead to hydrolysis over time. It is recommended to use anhydrous solvents and prepare fresh solutions.
-
Protic organic solvents (e.g., Methanol, Ethanol): Stability can be lower compared to aprotic solvents, especially if water is present. These solvents can participate in solvolysis reactions.
-
Aqueous solutions: Stability is expected to be limited due to the risk of hydrolysis. The rate of hydrolysis is pH-dependent.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: For hydrazide-containing compounds, stability is often greatest at a neutral pH. Both acidic and basic conditions can catalyze hydrolysis. It is advisable to buffer aqueous solutions to a neutral pH if the compound needs to be in solution for an extended period.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. This protocol provides a general framework that should be adapted based on the specific experimental setup.
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile or methanol, HPLC grade)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Keep at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Keep at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.
-
Photodegradation: Expose a sample of the solid compound and a separate sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the parent compound and any degradation products.
-
If using a mass spectrometer, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Illustrative HPLC Method for Stability Testing
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). Flow Rate: 1.0 mL/min Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) or MS. Injection Volume: 10 µL Column Temperature: 30 °C
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
troubleshooting guide for the acylation of salicylhydrazide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of salicylhydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of acylating salicylhydrazide derivatives?
The acylation of salicylhydrazide derivatives is a key synthetic step in the development of a wide range of compounds with potential therapeutic applications. This modification allows for the introduction of various acyl groups, leading to the synthesis of N-acylsalicylhydrazide derivatives, which are explored for their biological activities.
Q2: What are the reactive sites on salicylhydrazide for acylation?
Salicylhydrazide has two primary nucleophilic sites that can undergo acylation: the terminal nitrogen of the hydrazide moiety (-NH2) and the phenolic hydroxyl group (-OH). The goal is typically to achieve selective acylation at the nitrogen atom (N-acylation) to form the desired N-acylsalicylhydrazide.
Q3: Which acylating agents are commonly used for this reaction?
Commonly used acylating agents include acyl chlorides and acid anhydrides due to their high reactivity. Carboxylic acids can also be used, but they generally require activation with a coupling agent to enhance their electrophilicity.
Q4: Why is a base often required in the acylation of salicylhydrazide?
A base is typically used to neutralize the acidic byproduct generated during the reaction (e.g., HCl from acyl chlorides or a carboxylic acid from anhydrides). This prevents the protonation of the nucleophilic hydrazide, which would render it unreactive and halt the acylation process.
Troubleshooting Guide
This guide addresses common issues encountered during the acylation of salicylhydrazide derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
Q: My reaction is showing a very low yield or no formation of the desired N-acylsalicylhydrazide. What are the likely causes?
A: Low or no product yield is a common problem that can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Inadequate Acylating Agent Reactivity: The chosen acylating agent may not be reactive enough under your experimental conditions.
-
Solution: Consider switching to a more reactive acylating agent. Acyl chlorides are generally more reactive than acid anhydrides. If using a carboxylic acid, ensure an appropriate coupling agent (e.g., EDC, DCC) is used to activate it.
-
-
Presence of Moisture: Acylating agents are often sensitive to moisture, which can lead to their hydrolysis and a significant reduction in the amount available for the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TCM). Be cautious, as excessive heat can lead to side reactions.
-
-
Poor Solubility of Reactants: If the salicylhydrazide derivative or the acylating agent is not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.
-
Solution: Select a solvent that effectively dissolves both reactants. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are often suitable choices.
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
A: The presence of multiple products is often due to a lack of selectivity in the acylation reaction. The primary side reactions are O-acylation and di-acylation.
-
O-Acylation of the Phenolic Hydroxyl Group: The phenolic -OH group on the salicyl moiety can compete with the hydrazide nitrogen for the acylating agent, leading to the formation of an O-acylated byproduct.
-
How to Minimize:
-
Control Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for N-acylation over O-acylation.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity. In some systems, lower pH conditions have been shown to favor N-acylation.[1] The use of a non-nucleophilic base is recommended.
-
-
-
Di-acylation: Both the nitrogen of the hydrazide and the phenolic oxygen can be acylated, leading to a di-acylated product.
-
How to Minimize:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent.
-
Slow Addition: Adding the acylating agent dropwise to the solution of salicylhydrazide can help to control the reaction and minimize the formation of the di-acylated product.
-
-
Data Presentation: Comparison of Reaction Conditions
The following table summarizes how different reaction parameters can influence the outcome of the acylation of salicylhydrazide. Note: The yields are illustrative and can vary based on the specific substrate and acylating agent.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Acylating Agent | Acyl Chloride | Acid Anhydride | Carboxylic Acid + EDC | Acyl chlorides are most reactive, leading to faster reactions but potentially lower selectivity. Acid anhydrides offer a balance of reactivity and selectivity. Carboxylic acids with coupling agents provide a milder alternative. |
| Base | Triethylamine (TEA) | Pyridine | No Base | A non-nucleophilic base like TEA is often preferred to neutralize acid byproducts without competing in the reaction. Pyridine can also be effective. Running the reaction without a base (if possible) can sometimes improve selectivity. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | The choice of an appropriate aprotic solvent that dissolves all reactants is crucial for reaction efficiency. |
| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | Lower temperatures generally favor selectivity for N-acylation. Higher temperatures can increase the reaction rate but may also promote side reactions. |
| Yield of N-acyl | Moderate to High | High | Moderate | Condition B often provides a good balance for achieving a high yield of the desired N-acylated product. |
| Yield of O-acyl | Low to Moderate | Low | Low | Lower temperatures and careful control of stoichiometry are key to minimizing O-acylation. |
Experimental Protocols
General Protocol for the N-acylation of Salicylhydrazide with an Acyl Chloride
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve salicylhydrazide (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Minimizing Side Reactions
Caption: Decision pathway for minimizing side reactions.
References
Technical Support Center: Refined Protocols for Synthesizing 2-(Trifluoromethyl)benzamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethyl)benzamide. It includes detailed troubleshooting, frequently asked questions (FAQs), refined experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific challenges that may arise during the synthesis of 2-(trifluoromethyl)benzamide, offering targeted solutions and explanations.
Route 1: Synthesis from 2-(Trifluoromethyl)benzoyl Chloride
Q1: My reaction is yielding a significant amount of a white solid that is not my desired product. What is it and how can I prevent its formation?
A1: The most common byproduct in this reaction is 2-(trifluoromethyl)benzoic acid. This occurs due to the hydrolysis of the highly reactive 2-(trifluoromethyl)benzoyl chloride by water. To minimize this side reaction, it is crucial to maintain anhydrous (dry) conditions. This includes using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If using aqueous ammonium hydroxide, ensure it is added slowly at a low temperature to control the exothermic reaction and reduce the hydrolysis of the starting material.
Q2: The yield of my reaction is consistently low, even under anhydrous conditions. What other factors could be at play?
A2: Low yields can also result from incomplete reaction or product loss during workup. To drive the reaction to completion, consider using a slight excess of the ammonia source (either bubbling ammonia gas for a sufficient time or using a concentrated solution of ammonium hydroxide).[1][2] During the workup, be aware that 2-(trifluoromethyl)benzamide has some solubility in water. To minimize product loss, wash the crude product with minimal amounts of cold water.
Q3: Is it better to use ammonia gas or aqueous ammonium hydroxide?
A3: The choice depends on your experimental setup and scale.
-
Ammonia gas in an anhydrous organic solvent like isopropanol is the preferred method for minimizing water-related side products, potentially leading to a cleaner reaction and higher yield.[1][2]
-
Aqueous ammonium hydroxide is often more convenient for smaller-scale laboratory syntheses.[1] To mitigate the risk of hydrolysis, use a concentrated solution and maintain a low reaction temperature (e.g., 0-10 °C).
Q4: How can I effectively purify the final product?
A4: If 2-(trifluoromethyl)benzoic acid is present as an impurity, it can be removed by washing the crude product with a dilute aqueous base, such as 5% sodium bicarbonate solution. The benzoic acid will be converted to its water-soluble sodium salt and removed in the aqueous layer. Subsequent recrystallization from a suitable solvent system, such as an ethanol/water mixture, will yield highly pure 2-(trifluoromethyl)benzamide.
Route 2: Synthesis from 2-(Trifluoromethyl)benzonitrile
Q1: The hydrolysis of my 2-(trifluoromethyl)benzonitrile is proceeding very slowly or not at all. How can I increase the reaction rate?
A1: While the electron-withdrawing trifluoromethyl group activates the nitrile for nucleophilic attack, sufficient energy is still required for hydrolysis. Ensure the reaction is heated to an adequate temperature, typically around 100°C, in the presence of a strong base like sodium hydroxide.[3] Vigorous stirring is also important to ensure proper mixing of the reactants.
Q2: After the reaction, I still have a significant amount of unreacted starting material. What should I do?
A2: This indicates an incomplete reaction. You can try extending the reaction time or increasing the concentration of the base. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine if the reaction has stalled or is just slow.
Q3: What are the likely impurities when synthesizing from the nitrile?
A3: The most common impurity is unreacted 2-(trifluoromethyl)benzonitrile. Due to the stability of the starting material and product, significant byproduct formation is less common than with the benzoyl chloride route. The primary challenge is driving the reaction to completion.
Experimental Protocols and Data
The following are detailed protocols for the two primary synthetic routes to 2-(trifluoromethyl)benzamide.
Method 1: From 2-(Trifluoromethyl)benzoyl Chloride
Protocol 1A: Reaction with Ammonia Gas in Isopropanol [1][2]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-(trifluoromethyl)benzoyl chloride (1 equivalent) in anhydrous isopropanol.
-
Cool the flask in an ice-salt bath to between -10 and 0°C.
-
Bubble dry ammonia gas through the stirred solution for 3.5 hours, maintaining the temperature.
-
Upon completion, filter the reaction mixture to remove the precipitated ammonium chloride.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent to obtain pure 2-(trifluoromethyl)benzamide.
Protocol 1B: Reaction with Aqueous Ammonium Hydroxide [1]
-
Add 2-(trifluoromethyl)benzoyl chloride (1 equivalent) to a flask containing cold water.
-
Cool the flask in an ice bath to 10°C.
-
Slowly add concentrated ammonium hydroxide (approximately 2 equivalents) to the stirred mixture, ensuring the temperature does not rise significantly.
-
Continue to stir the mixture vigorously for 3.5 hours at 10°C.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold water and dry under vacuum to yield 2-(trifluoromethyl)benzamide.
Method 2: From 2-(Trifluoromethyl)benzonitrile
Protocol 2A: Basic Hydrolysis [3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (e.g., 1.5-2 equivalents) in water.
-
Add 2-(trifluoromethyl)benzonitrile (1 equivalent) to the solution.
-
Heat the reaction mixture to 100°C and maintain it at this temperature with vigorous stirring for 2 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with water and dry to obtain 2-(trifluoromethyl)benzamide.
Quantitative Data Summary
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1A | 2-(Trifluoromethyl)benzoyl chloride | NH₃ (gas) | Isopropanol | -10 to 0 | 3.5 | High | >98% |
| 1B | 2-(Trifluoromethyl)benzoyl chloride | NH₄OH (aq) | Water | 10 | 3.5 | High | >98% |
| 2A | 2-(Trifluoromethyl)benzonitrile | NaOH | Water | 100 | 2 | ~90% | >98% |
Visualized Experimental Workflows
The following diagrams provide a visual representation of the key steps in each synthetic protocol.
Caption: Synthesis of 2-(trifluoromethyl)benzamide from 2-(trifluoromethyl)benzoyl chloride.
Caption: Synthesis of 2-(trifluoromethyl)benzamide from 2-(trifluoromethyl)benzonitrile.
References
overcoming common problems in the synthesis of trifluoromethyl benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of trifluoromethyl benzimidazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of trifluoromethyl benzimidazoles, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Impurities in the o-phenylenediamine or trifluoroacetic acid/anhydride. 3. Suboptimal reaction conditions: Incorrect solvent or catalyst. 4. Decomposition of starting material or product: o-Phenylenediamine is susceptible to oxidation. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and formation of the product to determine the optimal reaction time. 2. Purify starting materials: Recrystallize o-phenylenediamine and distill trifluoroacetic acid/anhydride if purity is questionable. 3. Optimize conditions: Screen different solvents (e.g., EtOH, MeOH, toluene) and catalysts (e.g., p-toluenesulfonic acid, Lewis acids). Microwave-assisted synthesis can sometimes improve yields. 4. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted benzimidazoles: Reaction of two molecules of an aldehyde (if used as a co-reagent) with one molecule of o-phenylenediamine. While less common with trifluoroacetic acid, related side reactions can occur. 2. N-Alkylation: If alkylating agents are present, N-alkylation of the benzimidazole ring can occur.[1][2][3][4] 3. Incomplete cyclization: The intermediate Schiff base or amidine may be stable under the reaction conditions and not fully cyclize. | 1. Control stoichiometry: Use a 1:1 or slight excess of the o-phenylenediamine to the trifluoroacetylating agent.[5] 2. Solvent selection: The choice of solvent can influence selectivity. Non-polar solvents may favor the desired 2-substituted product.[5] 3. Optimize reaction temperature and catalyst: Higher temperatures can sometimes promote complete cyclization. The choice of acid catalyst can also be critical. |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: Makes separation by column chromatography challenging. 2. Poor crystallization: The product may be an oil or may not crystallize easily. 3. Presence of colored impurities: Often due to oxidation of the o-phenylenediamine starting material. | 1. Optimize chromatography conditions: Screen different eluent systems for column chromatography. A gradient elution may be necessary.[6] 2. Recrystallization solvent screening: Test a variety of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[7][8][9] 3. Activated carbon treatment: To remove colored impurities, treat a solution of the crude product with activated carbon before filtration and recrystallization. 4. Acid-base extraction: Benzimidazoles are basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. Neutralization of the aqueous layer will precipitate the purified product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(trifluoromethyl)benzimidazoles?
A1: The most common method is the Phillips cyclocondensation, which involves the reaction of a substituted o-phenylenediamine with trifluoroacetic acid or trifluoroacetic anhydride.[10] This reaction is typically carried out at elevated temperatures, sometimes with the use of a dehydrating agent or a catalyst.
Q2: How does the electronic nature of substituents on the o-phenylenediamine ring affect the reaction?
A2: The electronic properties of substituents on the o-phenylenediamine ring can significantly influence the reaction rate and yield. Electron-donating groups can increase the nucleophilicity of the amino groups, potentially accelerating the reaction. Conversely, strong electron-withdrawing groups can decrease nucleophilicity and may require harsher reaction conditions to achieve good yields.[5][11]
Q3: What are the best practices for purifying trifluoromethyl benzimidazoles?
A3: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[12] For column chromatography, silica gel is a common stationary phase, with eluent systems typically consisting of mixtures of ethyl acetate and hexanes or chloroform and methanol.[6] The choice of method depends on the physical properties of the product and the nature of the impurities.
Q4: Can I use microwave irradiation to improve the synthesis?
A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of benzimidazoles and can often lead to shorter reaction times and improved yields compared to conventional heating.
Experimental Protocols
General Procedure for the Synthesis of 2-(Trifluoromethyl)benzimidazole
This protocol is a general representation and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-120 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).
Visualizations
Caption: General experimental workflow for the synthesis of 2-(trifluoromethyl)benzimidazole.
Caption: Troubleshooting decision tree for common issues in trifluoromethyl benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
methods to improve the efficiency of microwave-assisted hydrazinolysis
Welcome to the technical support center for microwave-assisted hydrazinolysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and success of your glycan release experiments.
Frequently Asked Questions (FAQs)
Q1: What is microwave-assisted hydrazinolysis? A1: Microwave-assisted hydrazinolysis is a chemical method used to cleave N-linked and/or O-linked glycans from glycoproteins. It utilizes microwave energy to accelerate the reaction, significantly reducing the time required compared to conventional heating methods. The process involves heating the glycoprotein sample in anhydrous hydrazine, which cleaves the glycan chains from the polypeptide backbone.
Q2: What are the main advantages of using microwave assistance over conventional heating? A2: The primary advantages include a dramatic reduction in reaction time (from many hours to minutes), improved reaction efficiency, and potentially higher glycan yields.[1][2][3] Microwave heating is rapid and volumetric, leading to uniform heating throughout the sample.[4]
Q3: Is microwave-assisted hydrazinolysis suitable for both N- and O-linked glycans? A3: Yes. By carefully controlling the reaction conditions (temperature and time), it is possible to selectively release different types of glycans. Generally, O-linked glycans are released under milder conditions (e.g., lower temperatures), while harsher conditions are required for N-linked glycans.[5]
Q4: What are the critical safety precautions when working with hydrazine? A4: Anhydrous hydrazine is highly toxic and explosive.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[7] Ensure that the hydrazine is completely removed from the sample by evaporation in a safe, contained manner before proceeding with subsequent steps.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during microwave-assisted hydrazinolysis.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Glycan Yield | 1. Incomplete removal of salts or detergents: These can interfere with the reaction. | 1. Ensure the glycoprotein sample is thoroughly desalted and free of detergents before lyophilization.[5] |
| 2. Insufficient Hydrazine: Not enough reagent to completely solvate and react with the sample. | 2. Ensure the lyophilized sample pellet is fully submerged in anhydrous hydrazine. | |
| 3. Reaction temperature too low or time too short: Conditions may be insufficient for complete cleavage, especially for N-glycans. | 3. Increase the microwave temperature or extend the reaction time. Refer to optimization tables for guidance. | |
| 4. Loss of sample during post-hydrazinolysis cleanup: Sample may be lost during the re-N-acetylation or desalting steps. | 4. Handle the sample carefully during transfers. Ensure desalting columns are properly conditioned and used. | |
| Degraded Glycans (Peeling) | 1. Reaction temperature too high or time too long: Excessive energy can lead to the degradation of the released glycans.[6] | 1. Reduce the reaction temperature and/or time. Perform a time-course experiment to find the optimal conditions. |
| 2. Presence of water in hydrazine: Water can promote side reactions and glycan degradation. | 2. Use fresh, high-purity anhydrous hydrazine for the reaction. | |
| Incomplete Re-N-acetylation | 1. Inefficient reaction: The pH may not be optimal, or the acetic anhydride may have degraded. | 1. Use fresh acetic anhydride and ensure the pH of the sodium bicarbonate solution is around 9.[9] Perform the reaction on ice to control the reaction rate.[7] |
| 2. Incomplete removal of hydrazine: Residual hydrazine can interfere with the acetylation reaction. | 2. Ensure complete removal of hydrazine by co-evaporation with toluene after initial vacuum evaporation.[8] | |
| Poor Reproducibility | 1. Inconsistent microwave heating: Variations in microwave power output or sample positioning can affect results. | 1. Use a dedicated scientific microwave reactor with precise temperature and power control. Ensure consistent sample placement. |
| 2. Variable sample preparation: Differences in sample purity, dryness, or amount can lead to varied outcomes. | 2. Standardize the sample preparation protocol, ensuring samples are completely dry (lyophilized) and accurately weighed.[5] |
Diagram: Troubleshooting Workflow
A logical workflow can help diagnose and resolve experimental issues systematically.
Caption: Troubleshooting flowchart for microwave-assisted hydrazinolysis.
Optimization of Reaction Parameters
Improving the efficiency of microwave-assisted hydrazinolysis involves the careful optimization of several key parameters. Microwave power and residence time are the primary drivers of reaction success.[4]
| Parameter | Recommended Range | Impact on Efficiency & Considerations |
| Microwave Power | 100 - 400 W | Higher power leads to faster heating but increases the risk of overheating and glycan degradation. Use a power level that allows for stable temperature control. |
| Temperature | 60 - 80°C (O-glycans)90 - 110°C (N-glycans) | Temperature is critical for selective cleavage. Exceeding the optimal temperature is a primary cause of glycan degradation.[6] |
| Reaction Time | 5 - 60 minutes | Significantly shorter than conventional methods (which take hours).[7][10] Optimal time depends on the glycoprotein and the specific glycans being released. A time-course study is recommended for new samples. |
| Sample Preparation | 50 - 500 µg glycoprotein | The sample must be lyophilized (freeze-dried) to remove all water and be free of non-volatile buffers, salts, and detergents.[5] |
| Reagent | Anhydrous Hydrazine | Purity is critical. The presence of water can lead to unwanted side reactions. Using hydrazine monohydrate is an alternative for large-scale N-glycan preparation under different conditions.[9] |
| Additives | Ammonium Salts | Certain studies have shown that ammonium salts can dramatically accelerate the hydrazinolysis of unactivated amides, which may be applicable for process optimization.[11][12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Release of N-Glycans
This protocol provides a general workflow for releasing N-glycans from a purified glycoprotein sample.
1. Sample Preparation: a. Aliquot 100 µg of a purified, salt-free glycoprotein solution into a microwave-safe reaction vial. b. Lyophilize the sample until it is completely dry.
2. Hydrazinolysis Reaction: a. In a fume hood, add 100-200 µL of anhydrous hydrazine to the vial, ensuring the sample is fully submerged.[7][8] b. Seal the vial tightly with a chemically resistant cap. c. Place the vial in the microwave reactor. d. Irradiate the sample using the following parameters: set temperature to 100°C, ramp time of 2 minutes, and hold time of 15-25 minutes with a maximum power of 300 W.[13][14] e. After irradiation, allow the vial to cool completely to room temperature.
3. Removal of Hydrazine: a. Centrifuge the vial to collect the sample at the bottom. b. Carefully uncap the vial in the fume hood. c. Evaporate the hydrazine under vacuum using a rotary pump connected to a cold trap.[7] d. For complete removal, add 100 µL of toluene and evaporate to dryness. Repeat this step twice.[8]
4. Re-N-acetylation: a. Place the dry sample on ice. b. Add 100 µL of ice-cold saturated sodium bicarbonate solution.[7] c. Add 5 µL of acetic anhydride, vortex, and incubate on ice for 10 minutes. d. Repeat the addition of acetic anhydride and incubate for an additional 30 minutes.[7][9]
5. Desalting and Recovery: a. Add 1 g of pre-washed Dowex 50W-X2 (H+ form) resin to the reaction mixture to quench the reaction and remove cations.[7][8] b. Elute the glycans with deionized water. c. Lyophilize the collected eluate to obtain the purified N-glycans. The sample is now ready for fluorescent labeling and analysis.
Diagram: Experimental Workflow
Caption: General workflow for microwave-assisted hydrazinolysis.
References
- 1. Microwave irradiation-assisted high-efficiency N-glycan release using oriented immobilization of PNGase F on magnetic particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Release of N-glycans by hydrazinolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Optimizing the preparation of labeled N-glycans for rapid, simplified, and high-precision analysis | PLOS One [journals.plos.org]
- 9. Hydrazinolysis using hydrazine monohydrate reducing sugar chains - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(Trifluoromethyl)benzohydrazide and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)benzohydrazide and its derivatives. The following sections offer detailed protocols and solutions to common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives?
A1: The most common and effective purification techniques for these solid compounds are recrystallization and column chromatography.[1] Liquid-liquid extraction and simple washing can also be employed to remove impurities with different solubilities.[1]
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Ethanol is a frequently used and effective solvent for recrystallizing benzohydrazide derivatives.[2][3] It is recommended to test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water) to determine the optimal choice.
Q3: When is column chromatography a better choice than recrystallization?
A3: Column chromatography should be considered when recrystallization fails to yield a pure product, especially if impurities have solubility profiles very similar to the target compound.[4] It is also the preferred method for separating complex mixtures of products or for purifying non-crystalline, oily substances.[1]
Q4: What are the common impurities I might encounter during the synthesis and purification of these compounds?
A4: Common impurities include unreacted starting materials, such as the corresponding 2-(trifluoromethyl)benzoic acid or its ester, and excess hydrazine hydrate.[4] Side products from the reaction can also be present. Identifying these is crucial for developing an effective purification strategy.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Problem: Low Yield After Synthesis and Initial Work-up
-
Possible Cause: Incomplete reaction between the starting ester and hydrazine hydrate.[4]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Ensure adequate reaction time and temperature as specified in your protocol.
-
Possible Cause: Purity of starting materials.
-
Solution: Use high-purity or freshly distilled reagents, as impurities can interfere with the reaction.[4]
-
Possible Cause: Product loss during the work-up phase.
-
Solution: After the reaction, the product often precipitates upon cooling. Wash the collected precipitate thoroughly with cold water to effectively remove unreacted hydrazine hydrate and other water-soluble impurities without dissolving the product.[4]
Problem: The Compound "Oils Out" During Recrystallization
-
Possible Cause: The compound is melting in the hot solvent before it can fully dissolve, or it is precipitating as a super-saturated oil rather than a crystalline solid.
-
Solution: This issue can often be resolved by using a larger volume of the recrystallization solvent or by switching to a different solvent system.[1] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
Problem: Product Fails to Crystallize from Solution
-
Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.
-
Solution: You can induce crystallization by:
Problem: Impurities Remain After Recrystallization
-
Possible Cause: The impurities have a very similar solubility profile to the desired product in the chosen solvent.
-
Solution: Attempt a second recrystallization using a different solvent. If impurities persist, column chromatography is the recommended next step to achieve high purity.[4]
Problem: Poor Separation or Streaking on a Chromatography Column
-
Possible Cause: The polarity of the eluent (mobile phase) is not optimized for your compound, or the compound is interacting too strongly with the stationary phase (e.g., silica gel).
-
Solution: Use TLC to test various solvent systems to find an appropriate eluent. For polar benzohydrazide derivatives, a common eluent system is a mixture of ethanol and chloroform.[4] If streaking occurs, which can be common with the hydrazide moiety, adding a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds) can improve peak shape and separation.
Section 3: Experimental Protocols and Data
Detailed Experimental Protocols
Protocol 1: General Recrystallization of a (Trifluoromethyl)benzohydrazide Derivative
-
Dissolution: Place the crude, solid product into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., 96% ethanol) to just dissolve the entire solid.[2][4]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.[4]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize the crystal yield.[4]
-
Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.
Protocol 2: General Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour this into a glass column to create the stationary phase bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the powdered sample to the top of the column bed.
-
Elution: Begin passing the mobile phase through the column. Start with a low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethanol in a hexane/ethyl acetate mixture).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Purity Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.[4]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Quantitative Data Summary
The following table summarizes reported yields and purity data for syntheses involving (Trifluoromethyl)benzohydrazide derivatives, highlighting the effectiveness of the purification methods.
| Compound/Derivative | Purification Method | Reported Yield | Reported Purity | Reference |
| Hydrazide-hydrazones of 4-(trifluoromethyl)benzohydrazide | Not specified | 85% to 99% | Not specified | [5] |
| Salicylhydrazide (intermediate) | Recrystallization (Ethanol 96%) | 61.1% | Not specified | [2] |
| N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide | Recrystallization (Ethanol) | 70% | Not specified | [3] |
| 2-Trifluoromethyl benzamide | Suction filtration and drying | 89.9% | 98.8% (HPLC) | [6] |
Section 4: Visual Guides and Workflows
The following diagrams illustrate the standard purification workflow and troubleshooting logic.
Caption: A standard workflow for the purification of solid organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase [mdpi.com]
- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
strategies to minimize side-product formation in benzohydrazide reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize side-product formation in reactions involving benzohydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in benzohydrazide reactions?
A1: The most frequently encountered side-products depend on the specific reaction being performed. Key examples include:
-
N,N'-Diacylhydrazines: These are common in acylation reactions, resulting from the dimerization or double acylation of the hydrazide.[1][2][3][4] This can occur when using highly reactive acylating agents like acyl chlorides.[4]
-
Azines: In the synthesis of hydrazones from benzohydrazide and a carbonyl compound (aldehyde or ketone), the initial hydrazone product can react with a second molecule of the carbonyl compound to form an azine (R₂C=N-N=CR₂).[5][6]
-
Hydrolysis Products: Hydrazones can be susceptible to hydrolysis, reverting to the starting benzohydrazide and carbonyl compound, particularly under strongly acidic conditions.[6]
-
Unreacted Starting Materials: Incomplete reactions can lead to contamination of the final product with starting materials like methyl benzoate or hydrazine hydrate.[7]
Q2: I am having difficulty purifying my crude benzohydrazide derivative. What are the most effective purification techniques?
A2: Proper purification is essential for obtaining high-quality benzohydrazide derivatives. The two most recommended methods are:
-
Recrystallization: This is the most common and effective method for purifying solid products.[7] A typical protocol involves dissolving the crude product in a minimum amount of a hot solvent, such as ethanol, filtering the hot solution to remove insoluble impurities, and allowing the solution to cool slowly to induce crystallization. The purified crystals are then collected by filtration.[7]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is an excellent alternative. The choice of stationary phase (e.g., silica gel) and eluent depends on the polarity of the specific derivative. Thin Layer Chromatography (TLC) should be used to monitor the separation.[7]
Q3: My NMR and IR spectra show unexpected peaks. What could be the cause?
A3: Unexpected peaks in spectroscopic data typically indicate the presence of impurities or side-products. For instance, in the synthesis of a benzoylhydrazone, the presence of a signal for an aldehyde proton in the ¹H NMR spectrum would suggest that the starting carbonyl compound is still present. It is crucial to monitor the reaction's progress using techniques like TLC to ensure the starting materials have been fully consumed.[5][6]
Troubleshooting Guide: Hydrazone Synthesis
This section addresses common issues encountered during the synthesis of hydrazones from benzohydrazide and aldehydes or ketones.
Issue 1: Low or No Yield of Hydrazone Product
| Possible Cause | Troubleshooting Strategy | Identification Method |
| Unfavorable pH | The reaction is acid-catalyzed and pH-sensitive. Adjust the pH to a mildly acidic range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[5][6] Avoid strongly acidic conditions which can protonate the hydrazine, rendering it non-nucleophilic.[5] | pH paper or meter |
| Low Reactivity of Carbonyl | Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.[5] Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC. | TLC, LC-MS |
| Impure Reactants | Impurities in the starting benzohydrazide or carbonyl compound can interfere with the reaction. | Use high-purity or freshly purified reagents.[7] |
| Product Hydrolysis | The hydrazone product can hydrolyze back to starting materials, especially in the presence of excess acid and water.[6] During workup, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) to remove excess acid.[6] | TLC, NMR |
Issue 2: Formation of Azine Side-Product
Azine formation is a common side reaction, particularly when using unsubstituted hydrazine, where the hydrazone reacts with a second equivalent of the carbonyl compound.[6]
| Possible Cause | Troubleshooting Strategy | Identification Method |
| Incorrect Stoichiometry | An excess of the carbonyl compound favors azine formation. | Use a slight excess (1.1-1.2 equivalents) of the benzohydrazide reagent.[6] |
| High Local Concentration of Carbonyl | Adding the carbonyl compound all at once can create localized excess, promoting the side reaction. | Add the carbonyl compound dropwise to a solution of the benzohydrazide over 15-30 minutes.[6] |
Troubleshooting Guide: Acylation Reactions
This section addresses the formation of N,N'-diacylhydrazine side-products during the acylation of benzohydrazide.
Issue: Formation of N,N'-bis-acylhydrazide Side-Product
An undesired side-product, N,N'-bis-acylhydrazide, can be generated from the reaction of the desired mono-acylated product with the starting acylating agent (e.g., an acid chloride).[4]
| Possible Cause | Troubleshooting Strategy | Identification Method |
| Highly Reactive Acylating Agent | Reagents like acid chlorides are highly reactive and can easily lead to double acylation.[8] | Consider using a less reactive precursor, such as an activated amide, which can provide more controlled acylation.[8] |
| Stoichiometry and Addition | An excess of the acylating agent or rapid addition can increase the formation of the bis-acylated product. | Use a controlled 1:1 molar ratio of reactants. Add the acylating agent slowly to the benzohydrazide solution, potentially at a lower temperature, to control the reaction rate. |
| Insufficient Hydrazine Availability | If the benzohydrazide is not properly dissolved or available for reaction, localized excesses of the acid chloride can occur, leading to reaction with the already-formed product. | Ensure the benzohydrazide is fully dissolved or forms a uniform slurry before adding the acylating agent.[4] |
Experimental Protocols
Protocol 1: General Synthesis of Benzohydrazide from Methyl Benzoate
This protocol is adapted from conventional methods for synthesizing the benzohydrazide precursor.[9]
-
Reaction Setup: In a round-bottom flask, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).
-
Reflux: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Crystallization: Cool the reaction mixture to room temperature. A white precipitate of benzohydrazide should form.
-
Isolation: Filter the solid precipitate and wash it thoroughly with cold water to remove excess hydrazine hydrate.[7]
-
Drying & Purification: Dry the white solid. If necessary, recrystallize the crude product from ethanol to obtain pure benzohydrazide.[7]
Protocol 2: Synthesis of a Benzoylhydrazone with Azine Formation Control
This protocol incorporates strategies to minimize the formation of azine byproducts.[6]
-
Dissolve Benzohydrazide: In a round-bottom flask, dissolve benzohydrazide (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Prepare Carbonyl Solution: In a separate dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent.
-
Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 2-3 drops) to the benzohydrazide solution to achieve a pH of approximately 4.5-6.
-
Slow Addition: Add the carbonyl solution dropwise to the stirred benzohydrazide solution at room temperature over 15-30 minutes.
-
Reaction & Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting materials and the appearance of the product spot by TLC.
-
Workup and Purification: Once the reaction is complete, proceed with a standard workup. This may involve quenching the reaction, extracting the product into an organic solvent, washing with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, drying the organic layer, and concentrating it under reduced pressure.[6] The crude product can then be purified by recrystallization or column chromatography.[7]
Visual Guides
Caption: Troubleshooting workflow for common benzohydrazide reactions.
Caption: Mechanism showing desired hydrazone vs. azine side-product formation.
References
- 1. Synthesis of N,N'-Diacylhydrazines and their Use in Various Synth...: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. thepharmajournal.com [thepharmajournal.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-(Trifluoromethyl)benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, 2-(Trifluoromethyl)benzohydrazide derivatives have emerged as a promising scaffold exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of the cholinesterase inhibitory, anticancer, and antimicrobial activities of these derivatives, supported by experimental data and detailed methodologies.
Cholinesterase Inhibitory Activity: A Potential Avenue for Neurodegenerative Disease Treatment
Derivatives of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the degradation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.
Comparative Inhibitory Potency
Studies have demonstrated that certain this compound derivatives exhibit potent inhibitory activity against both AChE and BuChE, with some compounds showing comparable or superior potency to the clinically used drug, rivastigmine. The inhibitory activities are typically expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound/Drug | Target Enzyme | IC50 (µM) |
| This compound Derivative 1 | AChE | 46.8 - 137.7[1][2][3] |
| BuChE | 19.1 - 881.1[1][2][3] | |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.04–106.75 |
| BuChE | 58.01–277.48 | |
| Rivastigmine (Standard Drug) | AChE | ~7.2[4] |
| BuChE | 31[4] | |
| Galantamine (Standard Drug) | AChE | ~0.15[5] |
| BuChE | 7.9[5] |
Table 1: Comparative in vitro cholinesterase inhibitory activity (IC50 values) of this compound derivatives and standard drugs.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of these inhibitors is the blockade of the active site of cholinesterases, preventing the hydrolysis of acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Figure 1: Cholinergic signaling pathway and the inhibitory action of this compound derivatives.
Anticancer Activity: Targeting Proliferative Pathways
Several studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, with some derivatives demonstrating significant potency.
Comparative Cytotoxicity
The anticancer activity is often quantified by IC50 values, representing the concentration of the compound that inhibits the growth of cancer cells by 50%.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Benzohydrazide Derivative (H20) | A549 (Lung) | 0.46[6] |
| MCF-7 (Breast) | 0.29[6] | |
| HeLa (Cervical) | 0.15[6] | |
| HepG2 (Liver) | 0.21[6] | |
| Thiazolo[4,5-d]pyrimidine Derivative (3b) | C32 (Melanoma) | 24.4[7] |
| A375 (Melanoma) | 25.4[7] | |
| Doxorubicin (Standard Drug) | MCF-7 (Breast) | ~1.14[8] |
| Cisplatin (Standard Drug) | SW-948 (Colon) | ~4.0 |
Table 2: Comparative in vitro anticancer activity (IC50 values) of trifluoromethyl-containing benzohydrazide and related derivatives against various cancer cell lines.
Potential Mechanism of Action: EGFR Signaling Pathway Inhibition
One of the proposed mechanisms for the anticancer activity of some benzohydrazide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and metastasis.
Figure 2: Simplified EGFR signaling pathway and the potential inhibitory point for benzohydrazide derivatives.
Antimicrobial Activity: A Weapon Against Pathogens
The trifluoromethylphenyl moiety is a well-known pharmacophore in many antimicrobial agents. Consequently, this compound derivatives have been explored for their activity against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Potency
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Drug | Microorganism | MIC (µg/mL) |
| Fluorinated Benzimidazole Derivative (18) | B. subtilis | 7.81 |
| Gram-negative bacteria | 31.25 | |
| Chalcone Derivative (A3) | S. aureus | 51 (µM) |
| E. coli | ~7.64 times more active than benzyl penicillin | |
| Ciprofloxacin (Standard Antibiotic) | S. aureus | Varies |
| E. coli | Varies | |
| Fluconazole (Standard Antifungal) | C. albicans | Varies |
| A. niger | Varies |
Table 3: Comparative in vitro antimicrobial activity (MIC values) of trifluoromethyl-containing derivatives and standard antimicrobial agents. Note: Direct comparison is challenging due to variations in tested strains and methodologies across studies.
Potential Mechanism of Action: Interference with Essential Bacterial Processes
While the exact antimicrobial mechanism for many this compound derivatives is still under investigation, it is hypothesized that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The benzohydrazide moiety itself is known to be a key structural feature in some antitubercular agents.
Figure 3: General experimental workflow for the validation of the biological activity of this compound derivatives.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
-
Principle: The assay measures the hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is quantified by measuring the absorbance at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compounds (this compound derivatives) and standard inhibitors (e.g., rivastigmine, donepezil, galantamine)
-
-
Procedure (96-well plate format):
-
Add buffer, DTNB, and the test compound or standard inhibitor to the wells.
-
Add the AChE enzyme solution to initiate the reaction (except in the blank).
-
Add the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
Test compounds and standard anticancer drugs (e.g., doxorubicin, cisplatin)
-
-
Procedure (96-well plate format):
-
Seed the cancer cells in the wells and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or standard drugs for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.
-
Materials:
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and standard antimicrobial drugs (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and standard drugs in the microtiter plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism with no drug) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the MIC.
-
Conclusion
This compound derivatives represent a versatile scaffold with significant potential in drug discovery. The data presented in this guide highlight their promising activity as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop more potent and selective therapeutic agents based on this promising chemical entity. The detailed experimental protocols provided herein offer a foundation for researchers to validate and expand upon these findings.
References
- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of 2-, 3-, and 4-(Trifluoromethyl)benzohydrazide Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a key pharmacophore. This guide provides a comparative analysis of the ortho-, meta-, and para-isomers of (trifluoromethyl)benzohydrazide: 2-(trifluoromethyl)benzohydrazide, 3-(trifluoromethyl)benzohydrazide, and 4-(trifluoromethyl)benzohydrazide. This objective comparison, supported by available data, aims to inform researchers, scientists, and drug development professionals on the nuanced differences among these isomers, facilitating their application in the design of novel therapeutics.
Physicochemical Properties: A Comparative Overview
The position of the trifluoromethyl group on the benzene ring significantly influences the physicochemical properties of the benzohydrazide isomers. These properties, in turn, can affect the solubility, absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates derived from these scaffolds. A summary of key physicochemical data is presented below.
| Property | This compound | 3-(Trifluoromethyl)benzohydrazide | 4-(Trifluoromethyl)benzohydrazide |
| Molecular Formula | C₈H₇F₃N₂O[1][2] | C₈H₇F₃N₂O[3][4] | C₈H₇F₃N₂O |
| Molecular Weight | 204.15 g/mol [1][2] | 204.15 g/mol [3][4] | 204.15 g/mol [5] |
| Melting Point | Not available | 172-175 °C[6] | 115-119 °C[5][7] |
| LogP (calculated) | 0.3[1] | 1.3[3] | 1.309 |
| Topological Polar Surface Area (TPSA) | 55.1 Ų[1][8] | 55.1 Ų[3][8] | Not available |
| Appearance | Not available | White to beige crystalline solid[6] | Faint brown crystalline solid[9] |
| Solubility | Not available | Soluble in ethanol, ethyl acetate, and dichloromethane[6] | Not available |
Synthesis of (Trifluoromethyl)benzohydrazide Isomers: A General Protocol
The synthesis of 2-, 3-, and 4-(trifluoromethyl)benzohydrazide typically follows a straightforward two-step process starting from the corresponding trifluoromethyl-substituted benzoic acid.[10]
Experimental Protocol: General Synthesis
-
Esterification: The respective (trifluoromethyl)benzoic acid isomer is esterified, commonly with methanol in the presence of a catalytic amount of sulfuric acid, under reflux conditions. This reaction converts the carboxylic acid to its corresponding methyl ester.[10]
-
Hydrazinolysis: The resulting methyl ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux.[10] This step substitutes the methoxy group of the ester with a hydrazinyl group (-NHNH₂) to yield the final benzohydrazide product. The product is typically isolated by filtration upon cooling and can be purified by recrystallization.
Biological Activities: A Focus on Hydrazone Derivatives
While data on the direct biological activities of the parent 2-, 3-, and 4-(trifluoromethyl)benzohydrazides is limited, their hydrazone derivatives have been more extensively studied, particularly those derived from the 4-isomer. These derivatives have shown promise as antimicrobial agents and cholinesterase inhibitors.
Antimicrobial Activity
Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have demonstrated in vitro activity against a range of microorganisms, including Mycobacterium tuberculosis, nontuberculous mycobacteria, and various bacterial and fungal strains.[11] The antimicrobial potency of these derivatives is influenced by the nature of the aldehyde or ketone used to form the hydrazone. For instance, N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide has shown low minimum inhibitory concentrations (MICs) against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal strains.[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
A generalized protocol for determining the Minimum Inhibitory Concentration (MIC) is as follows:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cholinesterase Inhibition
Hydrazones synthesized from 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[10][12] Studies have shown that these compounds can act as dual inhibitors of both enzymes.[10][12] The inhibitory activity and selectivity are dependent on the substituents on the benzylidene moiety. For example, some 2-substituted benzylidene derivatives of 4-(trifluoromethyl)benzohydrazide have shown improved activity against BuChE compared to their 4-substituted counterparts.[10]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
A common method for assessing cholinesterase inhibition is the spectrophotometric method developed by Ellman:
-
Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 8.0). The test compound, the enzyme (AChE or BuChE), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are incubated together.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE).
-
Measurement: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the uninhibited enzyme. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.
Structure-Activity Relationship (SAR)
Conclusion
The positional isomerism of the trifluoromethyl group in 2-, 3-, and 4-(trifluoromethyl)benzohydrazide imparts distinct physicochemical properties that are likely to translate into different biological activities and pharmacokinetic profiles of their derivatives. While the 4-isomer has been more extensively explored as a scaffold for bioactive compounds, the 2- and 3-isomers represent underexplored areas with potential for the development of novel therapeutics. This comparative guide highlights the foundational knowledge available for these isomers and underscores the need for direct comparative studies to fully elucidate their structure-activity relationships and unlock their therapeutic potential. Researchers are encouraged to consider all three isomers in their drug design and discovery efforts to systematically explore the chemical space and identify candidates with optimal efficacy and safety profiles.
References
- 1. 2-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3-(Trifluoromethyl)benzoic acid hydrazide | C8H7F3N2O | CID 2777417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-(Trifluoromethyl)benzhydrazide 97 339-59-3 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. 4-(TRIFLUOROMETHYL)BENZHYDRAZIDE - Safety Data Sheet [chemicalbook.com]
- 8. 3,5-Bis(trifluoromethyl)benzohydrazide | C9H6F6N2O | CID 100265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(Trifluoromethyl)benzhydrazide | CymitQuimica [cymitquimica.com]
- 10. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Benzohydrazide Analogs: A Comparative Analysis
A comprehensive review of the scientific literature reveals a notable scarcity of dedicated structure-activity relationship (SAR) studies for 2-(Trifluoromethyl)benzohydrazide analogs. The available research predominantly focuses on the isomeric 4-(Trifluoromethyl)benzohydrazide scaffold. Consequently, this guide presents a detailed comparative analysis of the well-documented SAR of 4-(Trifluoromethyl)benzohydrazide derivatives as a relevant and informative alternative.
This guide offers an objective comparison of the biological performance of various 4-(Trifluoromethyl)benzohydrazide analogs, supported by experimental data from published studies. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the rational design of novel therapeutic agents.
Comparative Analysis of Enzyme Inhibition
The primary biological activity reported for 4-(Trifluoromethyl)benzohydrazide analogs is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following tables summarize the in vitro inhibitory activities of two distinct series of these analogs.
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides
This series explores the impact of varying the length of an N-alkyl chain on the inhibitory potency against AChE and BuChE. The parent compound, 4-(Trifluoromethyl)benzohydrazide, is included for comparison.
| Compound ID | N-Alkyl Chain Length | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
| Parent Hydrazide | - | 69.4 | >300 | >4.32 |
| 2a | C1 | >100 | >300 | - |
| 2d | C4 | 54.2 | 102.1 | 1.88 |
| 2e | C5 | 49.9 | 63.6 | 1.27 |
| 2f | C6 | 50.0 | 58.0 | 1.16 |
| 2g | C7 | 59.7 | 93.1 | 1.56 |
| 2j | C10 | 62.9 | 189.8 | 3.02 |
| 2m | C13 | 27.0 | 175.0 | 6.48 |
| 2o | C15 | 27.0 | 190.6 | 7.06 |
| Rivastigmine (Standard) | - | 56.1 | - | - |
Data sourced from multiple studies, slight variations may exist.[1][2]
Key SAR Observations:
-
The introduction of an N-alkylcarboxamide moiety generally enhances AChE inhibitory activity compared to the parent hydrazide.
-
A trend of increasing AChE inhibition is observed with longer alkyl chains, with the most potent compounds being the N-tridecyl and N-pentadecyl derivatives (2m and 2o).[1]
-
For BuChE inhibition, an optimal alkyl chain length appears to be between C5 and C7.[1]
-
Longer alkyl chains (C13 and C15) confer a higher selectivity for AChE over BuChE.
Hydrazones of 4-(Trifluoromethyl)benzohydrazide
This series investigates the effect of substituting the hydrazide with various aromatic and aliphatic aldehydes and ketones to form hydrazones.
| Compound ID | N'-Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
| Parent Hydrazide | - | 69.4 | >300 | >4.32 |
| 2a | Benzylidene | 63.6 | 554.2 | 8.71 |
| 2d | 2-Chlorobenzylidene | 137.7 | 63.6 | 0.46 |
| 2g | 2-Hydroxybenzylidene (Salicylidene) | 47.4 | 881.1 | 18.59 |
| 2k | 4-Bromobenzylidene | 62.1 | 342.3 | 5.51 |
| 2l | 4-(Trifluoromethyl)benzylidene | 46.8 | 175.0 | 3.74 |
| 2m | 4-Nitrobenzylidene | 60.0 | 190.6 | 3.18 |
| 2q | 2-(Trifluoromethyl)benzylidene | 125.0 | 54.2 | 0.43 |
| 3a | Propan-2-ylidene | 59.7 | 364.2 | 6.10 |
| 3c | Cyclohexylidene | 59.3 | 57.2 | 0.96 |
Data extracted from multiple publications, slight variations may exist.[2][3][4]
Key SAR Observations:
-
Condensation with aldehydes and ketones to form hydrazones generally modulates the inhibitory activity.
-
The 4-(trifluoromethyl)benzylidene (2l) and salicylidene (2g) derivatives were the most potent AChE inhibitors in this series.[2][3]
-
Electron-withdrawing groups at the para-position of the benzylidene ring (e.g., -CF₃, -NO₂, -Br) appear to be favorable for AChE inhibition.[2]
-
Substituents at the ortho-position of the benzylidene ring, such as 2-chloro (2d) and 2-(trifluoromethyl) (2q), led to a preference for BuChE inhibition.[2][3][4]
-
The salicylidene derivative (2g) exhibited the highest selectivity for AChE.
Experimental Protocols
General Synthesis of 4-(Trifluoromethyl)benzohydrazide Analogs
The synthesis of the title compounds generally follows a two-step procedure starting from 4-(trifluoromethyl)benzoic acid.
Caption: General synthetic scheme for 4-(Trifluoromethyl)benzohydrazide analogs.
Step 1: Esterification of 4-(Trifluoromethyl)benzoic acid 4-(Trifluoromethyl)benzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4-(trifluoromethyl)benzoate.
Step 2: Hydrazinolysis of the Ester The resulting methyl ester is then treated with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce 4-(trifluoromethyl)benzohydrazide.
Step 3: Synthesis of N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides 4-(Trifluoromethyl)benzohydrazide is reacted with the corresponding alkyl isocyanate in a solvent such as acetonitrile.
Step 4: Synthesis of Hydrazones 4-(Trifluoromethyl)benzohydrazide is condensed with various aldehydes or ketones by refluxing in a solvent like methanol, sometimes with an acid catalyst, to yield the corresponding hydrazones.[2]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE (from electric eel) and BuChE (from equine serum) is determined using a modified Ellman's spectrophotometric method.
Caption: Workflow for the cholinesterase inhibition assay (Ellman's method).
The assay mixture typically contains the enzyme, the test compound at various concentrations, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BuChE. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form the yellow anion of 5-thio-2-nitrobenzoic acid. The rate of formation of this anion is monitored spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from the dose-response curves.[1][2]
Concluding Remarks
The structure-activity relationship studies of 4-(trifluoromethyl)benzohydrazide analogs have identified key structural features that influence their inhibitory potency and selectivity towards cholinesterases. For the N-alkyl carboxamide series, lipophilicity and the length of the alkyl chain are critical determinants of activity. In the hydrazone series, the electronic properties and the substitution pattern on the N'-benzylidene moiety play a significant role in modulating the inhibitory profile. These findings provide a valuable framework for the future design of more potent and selective enzyme inhibitors based on the benzohydrazide scaffold. Further research into the this compound core is warranted to explore the impact of this isomeric substitution on biological activity.
References
The Impact of Fluorination on the Efficacy of Benzohydrazides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of the efficacy of fluorinated versus non-fluorinated benzohydrazides, a class of compounds with a broad spectrum of therapeutic potential.
The introduction of fluorine into a pharmacologically active molecule can significantly alter its properties, including metabolic stability, binding affinity, and membrane permeability. This guide presents a comparative analysis of fluorinated and non-fluorinated benzohydrazide derivatives, focusing on their anticancer and cholinesterase inhibition activities. The information is supported by experimental data from various studies, with detailed methodologies provided for key assays.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of selected fluorinated and non-fluorinated benzohydrazide derivatives, primarily focusing on their half-maximal inhibitory concentrations (IC50).
Anticancer and EGFR Inhibition Activity
Benzohydrazide derivatives have been investigated for their potential as anticancer agents, with some exhibiting inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
| Compound | Structure | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Non-Fluorinated Analog | ||||
| N'-Benzoyl-2-methylbenzohydrazide | (Structure not available in search results) | A549 (Lung Carcinoma) | Data not available | |
| MCF-7 (Breast Cancer) | Data not available | |||
| HeLa (Cervical Cancer) | Data not available | |||
| HepG2 (Liver Cancer) | Data not available | |||
| EGFR | Data not available | |||
| Fluorinated Analog | ||||
| Compound H20 (A dihydropyrazole-containing benzohydrazide) | (Structure not available in search results) | A549 (Lung Carcinoma) | 0.46 | [1] |
| MCF-7 (Breast Cancer) | 0.29 | [1] | ||
| HeLa (Cervical Cancer) | 0.15 | [1] | ||
| HepG2 (Liver Cancer) | 0.21 | [1] | ||
| EGFR | 0.08 | [1] |
Cholinesterase Inhibition Activity
Certain benzohydrazide derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.
| Compound | Structure | Target Enzyme | IC50 (µM) | Reference |
| Non-Fluorinated Analog | ||||
| N'-Benzoyl-2-methylbenzohydrazide | (Structure not available in search results) | AChE | Data not available | |
| BChE | Data not available | |||
| Fluorinated Analogs | ||||
| 4-(Trifluoromethyl)benzohydrazide derivative (2t) | (Structure not available in search results) | AChE | More potent than methyl-substituted analog | [2] |
| BChE | More potent than methyl-substituted analog | [2] | ||
| 4-(Trifluoromethyl)benzylidene hydrazone (2l) | (Structure not available in search results) | AChE | 46.8 ± 2.1 | [2] |
| BChE | 175.0 ± 8.3 | [2] | ||
| Salicylidene hydrazone (2g) | (Structure not available in search results) | AChE | 47.4 ± 1.8 | [2] |
| BChE | 881.1 ± 8.0 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Synthesis of Benzohydrazide Derivatives
General Procedure for the Synthesis of N'-Benzoyl-2-methylbenzohydrazide:
This protocol describes a standard acylation method for the synthesis of a non-fluorinated benzohydrazide.[3][4]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-methylbenzohydrazide (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0°C using an ice bath.[3]
-
Acylation: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution while maintaining the temperature at 0°C.[5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.[6]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product.[6]
General Procedure for the Synthesis of 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide:
This microwave-assisted synthesis exemplifies a method for preparing a fluorinated benzohydrazide derivative.[7]
-
Hydrazinolysis: A mixture of methyl salicylate and hydrazine hydrate is irradiated in a microwave oven. The reaction progress is monitored by TLC.
-
Acylation: The resulting salicylhydrazide is then acylated using 4-fluorobenzoyl chloride at a low temperature (0–5 °C) to yield the final fluorinated product.[7]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated benzohydrazides) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a designated MTT solvent) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.[12][13][14][15]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and the enzyme solution.[12]
-
Assay Setup: In a 96-well plate, add the phosphate buffer, enzyme solution, DTNB solution, and the test compound (inhibitor) at various concentrations. A control well without the inhibitor is also prepared.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as the substrate is hydrolyzed.
-
Data Analysis: Calculate the rate of the enzymatic reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated from the dose-response curve.[12]
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[1][16][17] Dysregulation of this pathway is a hallmark of many cancers. Certain benzohydrazide derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades that promote tumor growth.
Caption: EGFR signaling pathway and inhibition by fluorinated benzohydrazides.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates the general workflow for comparing the efficacy of fluorinated and non-fluorinated benzohydrazides.
Caption: General workflow for comparing benzohydrazide efficacy.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
in vitro and in vivo evaluation of 2-(Trifluoromethyl)benzohydrazide-based compounds
A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(Trluoromethyl)benzohydrazide-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(Trifluoromethyl)benzohydrazide-based compounds and their alternatives, supported by experimental data.
Introduction
Compounds incorporating a this compound scaffold have garnered significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. This guide synthesizes recent findings on the biological evaluation of these compounds, focusing on their potential as cholinesterase inhibitors, antimicrobial agents, and anticancer therapeutics.
Data Presentation
The following tables summarize the quantitative data from various studies to facilitate a clear comparison of the biological activities of different this compound derivatives.
Table 1: In Vitro Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source |
| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) | Acetylcholinesterase (AChE) | 46.8 | [1][2] |
| Butyrylcholinesterase (BuChE) | 19.1 | [1][2] | |
| N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Acetylcholinesterase (AChE) | 27.04 - 106.75 (range for series) | [3] |
| Butyrylcholinesterase (BuChE) | 58.01 - 277.48 (range for series) | [3] | |
| N-Pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Acetylcholinesterase (AChE) | Identified as most potent and selective | [3] |
| 2-chlorobenzylidene derivative (2d) | Butyrylcholinesterase (BuChE) | More potent inhibitor of BuChE than AChE | [1][2] |
| 2-(trifluoromethyl)benzylidene derivative (2q) | Butyrylcholinesterase (BuChE) | More potent inhibitor of BuChE than AChE | [1][2] |
| Rivastigmine (Reference Drug) | Acetylcholinesterase (AChE) | Some compounds exhibited lower IC50 | [3] |
Table 2: In Vitro Antimicrobial Activity
| Compound | Test Organism | MIC (µM) | Source |
| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4) | Mycobacterium tuberculosis H37Rv | ≥ 62.5 | [3] |
| Nontuberculous mycobacteria (M. avium, M. kansasii) | Mild activity | [3] |
Table 3: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Source |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | Not specified, but most active in series | [5] |
| C32 (Amelanotic melanoma) | [5] | ||
| DU145 (Prostate cancer) | [5] | ||
| MCF-7/WT (Breast cancer) | [5] | ||
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (2a-2d) | HepG2 (Hepatocellular carcinoma) | No cytostatic action at 100 µM | [3] |
| MonoMac6 (Monocyte) | No cytostatic action at 100 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Principle : The enzyme hydrolyzes the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.
-
Reagents :
-
Phosphate buffer (pH 8.0)
-
AChE or BuChE enzyme solution
-
Test compound solutions at various concentrations
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
DTNB solution
-
-
Procedure :
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or buffer for control).
-
Add the enzyme solution (AChE or BuChE) to each well and incubate.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then determined.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Principle : A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.
-
Reagents and Materials :
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Standardized inoculum of the test microorganism
-
Test compound solutions at various concentrations
-
-
Procedure :
-
Prepare serial two-fold dilutions of the test compound in the broth in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Anticancer Efficacy Study (Xenograft Mouse Model)
This model is used to evaluate the efficacy of a potential anticancer agent in a living organism.
-
Principle : Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored.
-
Animals : Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure :
-
Cell Culture and Implantation : Culture human cancer cells and implant them subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size. Randomize mice into treatment and control groups with similar mean tumor volumes.
-
Treatment : Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, intravenous, oral).
-
Monitoring : Measure tumor volume and body weight of the mice regularly. Observe for any signs of toxicity.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
-
Data Analysis : Compare the tumor growth in the treatment group to the control group. Tumor growth inhibition (TGI) is a common metric for efficacy.
Mandatory Visualization
The following diagrams illustrate key workflows and pathways relevant to the evaluation of this compound-based compounds.
Caption: Experimental Workflow for the Synthesis and Biological Evaluation of Novel Compounds.
Caption: Signaling Pathway of Cholinesterase Inhibitors.
References
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
Unveiling the Cholinesterase Inhibitory Mechanism of 4-(Trifluoromethyl)benzohydrazide Hydrazones
A comparative guide for researchers in neurodegenerative disease and drug discovery.
Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have emerged as a promising class of enzyme inhibitors, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This guide provides a comprehensive analysis of their inhibitory mechanism against key cholinesterase enzymes, supported by experimental data and detailed protocols to aid in research and development.
Dual Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Recent studies have demonstrated that hydrazones of 4-(trifluoromethyl)benzohydrazide are effective dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two enzymes pivotal in the breakdown of the neurotransmitter acetylcholine.[1][2][3] The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
A series of these hydrazone derivatives, synthesized from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes or aliphatic ketones, have been evaluated for their in vitro inhibitory potency.[1] The majority of these compounds displayed a stronger inhibition towards AChE, though some derivatives showed balanced or preferential inhibition of BuChE.[1][2][3]
Comparative Inhibitory Activity
The inhibitory activities of various 4-(trifluoromethyl)benzohydrazide hydrazone derivatives are summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the structure-activity relationships within this class of compounds.
| Compound ID | Substituent on Benzylidene/Aliphatic Moiety | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 2a | Unsubstituted Benzaldehyde | 100.2 | 162.5 | [1] |
| 2d | 2-Chlorobenzaldehyde | 137.7 | 63.6 | [1] |
| 2g | Salicylaldehyde | 52.3 | 977.2 | [1] |
| 2l | 4-(Trifluoromethyl)benzaldehyde | 46.8 | 102.3 | [1][2][3] |
| 2o | 2-Bromobenzaldehyde | 78.4 | 75.3 | [1][2] |
| 2p | 3-(Trifluoromethyl)benzaldehyde | 69.5 | 67.8 | [1][2] |
| 2q | 2-Chloro-5-(trifluoromethyl)benzaldehyde | 112.4 | 19.1 | [1][2] |
| 3c | Cyclohexanone | 88.5 | 85.1 | [1][2] |
| 3d | Camphor | 95.6 | 89.3 | [1][2] |
This table presents a selection of compounds from the cited study for illustrative purposes.
Mechanism of Action: A Mixed-Type Inhibition
Kinetic studies performed on the most potent AChE inhibitor, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (compound 2l ), revealed a mixed-type inhibition mechanism.[1][2][3] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).
Caption: Mixed-type inhibition of AChE by a hydrazone derivative.
Experimental Protocols
The determination of the inhibitory activity of 4-(trifluoromethyl)benzohydrazide hydrazones against AChE and BuChE was performed using a well-established spectrophotometric method.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate, which is produced from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BuChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (hydrazone derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare solutions of the enzymes, substrates, DTNB, and test compounds in the phosphate buffer.
-
In a 96-well microplate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.
-
Incubate the mixture for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI for AChE or BTCI for BuChE).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the rate of change in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
For kinetic studies to determine the type of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using a Lineweaver-Burk plot to visualize the inhibition type.[1]
Caption: Workflow for the cholinesterase inhibition assay.
Alternative Inhibitory Activities
While the primary focus has been on cholinesterase inhibition, it is noteworthy that hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have also been investigated for other biological activities. For instance, some derivatives have shown antimicrobial activity against Mycobacterium tuberculosis and other bacterial and fungal strains.[4] Additionally, other structurally related hydrazones have been reported to inhibit enzymes such as laccase, monoamine oxidase, tyrosinase, and urease, suggesting a broad inhibitory potential for this chemical scaffold.[5][6][7][8]
Conclusion
Hydrazones of 4-(trifluoromethyl)benzohydrazide represent a versatile class of compounds with significant potential as cholinesterase inhibitors. Their dual inhibitory action on AChE and BuChE, coupled with a well-defined mixed-type inhibition mechanism for the most potent derivatives, makes them attractive candidates for further development in the treatment of neurodegenerative disorders. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore and validate the therapeutic potential of this promising class of inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of Trifluoromethyl-Substituted Benzohydrazide Derivatives
A detailed guide for researchers and drug development professionals on the cross-reactivity profiles of trifluoromethyl-substituted benzohydrazide derivatives. This document focuses primarily on 4-(Trifluoromethyl)benzohydrazide derivatives due to a greater availability of published data, while comparative information on 2-(Trifluoromethyl)benzohydrazide derivatives is included where available.
This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, with a primary focus on the more extensively studied 4-(Trifluoromethyl)benzohydrazide analogs. The available research highlights the potential of these compounds to interact with multiple biological targets, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, preliminary studies suggest potential for antimicrobial and anticancer activities, indicating a broader cross-reactivity profile that warrants further investigation.
Cholinesterase Cross-Reactivity: A Focus on 4-(Trifluoromethyl)benzohydrazide Derivatives
A significant body of research has been dedicated to the evaluation of 4-(Trifluoromethyl)benzohydrazide derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2][3][4] These enzymes are critical for the regulation of cholinergic neurotransmission, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[5] The cross-reactivity of these compounds against both AChE and BuChE is a crucial aspect of their pharmacological profile, influencing both their therapeutic efficacy and potential side effects.
The inhibitory activities of a series of N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and other hydrazone derivatives have been quantified, with IC50 values determined for both enzymes.[1][3] The data reveals that many of these derivatives exhibit dual inhibition, with varying degrees of selectivity.[4] For instance, while the majority of the tested hydrazide-hydrazones were found to be stronger inhibitors of AChE, certain substitutions, such as 2-chloro and 2-(trifluoromethyl)benzylidene, resulted in more potent inhibition of BuChE.[3][4]
Comparative Inhibitory Activity (IC50) of 4-(Trifluoromethyl)benzohydrazide Derivatives against Cholinesterases
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.04 – 106.75 | [1] |
| Butyrylcholinesterase (BuChE) | 58.01 – 277.48 | [1] | |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) | 46.8 – 137.7 | [3] |
| Butyrylcholinesterase (BuChE) | 19.1 – 881.1 | [3] | |
| 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide | Acetylcholinesterase (AChE) | Most potent in series | [3] |
| 2-chloro/trifluoromethyl benzylidene derivatives | Butyrylcholinesterase (BuChE) | More potent inhibitors | [3] |
Other Potential Cross-Reactivities
Beyond cholinesterase inhibition, benzohydrazide derivatives, including those with trifluoromethyl substitutions, have been investigated for a range of other biological activities, suggesting a wider cross-reactivity profile.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzohydrazide derivatives.[6][7][8] While specific quantitative data for this compound derivatives is limited, the broader class of compounds has shown activity against various bacterial and fungal strains.[6][7] For example, N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, an analog of the studied carboxamides, exhibited minimum inhibitory concentrations (MIC) of ≥ 62.5 µM against Mycobacterium tuberculosis H37Rv and other nontuberculous mycobacteria.[1]
Anticancer Activity
The anticancer potential of trifluoromethyl-containing compounds is an active area of research.[1] Some benzohydrazide derivatives have demonstrated cytotoxic properties against various cancer cell lines.[7] For instance, certain synthesized N'-[(Substituted Phenyl) Benzylidene] Benzohydrazides have shown inhibitory activities against human lung carcinoma cell lines (A-549).[7] Additionally, other trifluoromethyl-containing heterocyclic compounds, such as thiazolo[4,5-d]pyrimidine derivatives, have been evaluated for their antiproliferative activity against a variety of cancer cell lines.[9] However, many of the tested 4-(trifluoromethyl)benzohydrazide derivatives did not show significant cytostatic properties on human hepatocellular carcinoma (HepG2) and monocyte (MonoMac6) cell lines at concentrations up to 50-100 µM.[1]
Experimental Protocols
Cholinesterase Inhibition Assay: Ellman's Method
The most frequently cited method for determining the acetylcholinesterase and butyrylcholinesterase inhibitory activity of the this compound derivatives is the spectrophotometric method developed by Ellman.[1][3]
Principle: This colorimetric assay measures the activity of cholinesterase enzymes by monitoring the production of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to yield 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BuChE) from equine serum
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All solutions are prepared in phosphate buffer (pH 8.0). Substrate and DTNB solutions should be prepared fresh daily.
-
Assay in 96-Well Plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.
-
-
Pre-incubation: The buffer, enzyme solution, DTNB, and test compound/solvent are added to the respective wells, mixed gently, and incubated for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI or BTCI) to all wells.
-
Measurement: The absorbance is measured kinetically at 412 nm for a defined period (e.g., 3 minutes) using a microplate reader.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined from a dose-response curve.
Caption: Experimental workflow for the Ellman's method.
Signaling Pathways
The primary mechanism of action for the studied this compound derivatives is through the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are key components of the cholinergic signaling pathway.
In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve signal.[5] AChE, and to a lesser extent BuChE, rapidly hydrolyze ACh in the synaptic cleft, terminating the signal.[5] By inhibiting these enzymes, the concentration and duration of ACh in the synapse are increased, leading to enhanced cholinergic neurotransmission. This mechanism is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic function.[5][10] The neuroprotective effects of cholinesterase inhibitors may also be mediated through the stimulation of nicotinic ACh receptors, which can activate pro-survival signaling pathways such as the PI3K/Akt pathway.[10]
Caption: Inhibition of cholinergic signaling.
References
- 1. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase [mdpi.com]
- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. viva-technology.org [viva-technology.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Spectrum of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad range of biological activities. Their structural similarity to endogenous purines allows them to interact with various biological targets, leading to their use as anthelmintic, antiviral, and anticancer agents. This guide provides a comparative analysis of the antimicrobial spectrum of different benzimidazole derivatives, supported by quantitative experimental data, detailed methodologies, and mechanistic insights.
Quantitative Antimicrobial Spectrum of Benzimidazole Derivatives
The antimicrobial efficacy of various benzimidazole derivatives has been extensively evaluated using standardized in vitro susceptibility testing methods. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key quantitative measure of antimicrobial activity. The following tables summarize the MIC values of selected benzimidazole derivatives against common bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Derivative | Chemical Substitution | Staphylococcus aureus | Escherichia coli | Reference |
| Compound 11d | 2-substituted benzimidazole with quinolone hybrid | 2 | 4 | [1] |
| Compound 12 | Coumarin-benzimidazole hybrid | 1.56 | 3.12 | [1] |
| Compound 5b | Benzimidazole with (benz)azolylthio moiety | - | 6.25 | [1] |
| Compound 6c | Benzimidazole-based derivative | - | 2 (TolC mutant) | [2] |
| Compound 63a | Benzimidazole-triazole hybrid | 16 (MRSA) | Excellent Activity | [3] |
| Compound 63c | Benzimidazole-triazole hybrid | 8 (MRSA) | - | [3] |
| Compound 19 | 1,3-disubstituted benzimidazolium salt | 12.5 | - | [4] |
| Compound 1b | 2-(1H-1,3-benzodiazol-2-yl) phenol | 0.156 (mg/mL) | 0.3125 (mg/mL) | [5] |
| Compound 5b | 5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol | 0.156 (mg/mL) | >1.25 (mg/mL) | [5] |
| Ciprofloxacin (Standard) | - | - | - | [2][3] |
Note: '-' indicates data not available in the cited sources. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Derivative | Chemical Substitution | Candida albicans | Aspergillus niger | Reference |
| Compound 5i | Pyrazole-attached benzimidazole | - | >125 | [6] |
| Compound 11 | Benzimidazole with oxadiazole ring | 3 | - | [3] |
| Compound 12 | Benzimidazole with triazole ring | 12 | - | [3] |
| 1-Nonyl-1H-benzo[d]imidazole | N-alkylated benzimidazole | - | - | [7] |
| 1-Decyl-1H-benzo[d]imidazole | N-alkylated benzimidazole | - | - | [7] |
| Compound 6b | Benzimidazole-1,2,4-triazole derivative | - | - | [6] |
| Compound 6i | Benzimidazole-1,2,4-triazole derivative | - | - | [6] |
| Compound 6j | Benzimidazole-1,2,4-triazole derivative | - | - | [6] |
| Compound 1b | 2-(1H-1,3-benzodiazol-2-yl) phenol | <0.3125 (mg/mL) | - | [5] |
| Compound 5b | 5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol | 0.3125 (mg/mL) | - | [5] |
| Ketoconazole (Standard) | - | - | - | [6] |
| Fluconazole (Standard) | - | - | - | [3] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Broth Microdilution Method
This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]
-
Preparation of Benzimidazole Stock Solution: Due to the generally low aqueous solubility of benzimidazole derivatives, a high-concentration stock solution is prepared in 100% Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the test wells should not exceed 1% to avoid toxicity to the microorganisms.[1]
-
Preparation of Microtiter Plates: 100 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) is added to all wells of a 96-well microtiter plate. 100 µL of the benzimidazole stock solution (at 2X the highest desired final concentration) is added to the first column of wells.[1]
-
Serial Dilutions: A two-fold serial dilution is performed by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. 100 µL is discarded from the tenth column. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).[1]
-
Inoculum Preparation: Several colonies of the test microorganism from a fresh agar plate (18-24 hours old) are suspended in sterile saline or phosphate-buffered saline (PBS). The turbidity of the suspension is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[1]
-
Inoculation: The standardized inoculum is diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. 100 µL of the diluted inoculum is added to each well from column 1 to 11.[1]
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria and for 24-48 hours for fungi.[1]
-
Determination of MIC: The MIC is the lowest concentration of the benzimidazole derivative that completely inhibits visible growth of the microorganism.[1]
Agar Well Diffusion Method
This method is a common qualitative or semi-quantitative technique for screening the antimicrobial activity of new compounds.[8][9]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.[9]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.[8]
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of the agar plate to create a lawn of microbial growth.[10]
-
Creation of Wells: A sterile cork borer (6-8 mm in diameter) is used to create uniform wells in the agar.[11]
-
Application of Compound: A fixed volume of the benzimidazole derivative solution (dissolved in a suitable solvent like DMSO) is added to a designated well. A positive control (a known antibiotic) and a negative control (solvent only) should also be included on the same plate.[8][12]
-
Incubation: The plates are incubated at the appropriate temperature and duration for the specific microorganism.[12]
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. The size of the inhibition zone is indicative of the antimicrobial activity.[8]
Mechanisms of Antimicrobial Action
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria and fungi.
Inhibition of Bacterial DNA Gyrase
In bacteria, a key target of some benzimidazole derivatives is DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[3][13] DNA gyrase introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during DNA unwinding. Benzimidazole derivatives can interfere with the function of DNA gyrase, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.[3] The interaction often involves the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for enzyme activity.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistnotes.com [chemistnotes.com]
- 9. botanyjournals.com [botanyjournals.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. hereditybio.in [hereditybio.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating Molecular Docking Studies for EGFR/VEGFR2 Dual Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of in silico findings is a cornerstone of modern therapeutic design. This guide provides a comprehensive comparison of methodologies to validate molecular docking studies for dual inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two critical targets in oncology.
The simultaneous inhibition of EGFR and VEGFR2 signaling pathways presents a promising strategy to combat tumor growth and angiogenesis. Molecular docking is an invaluable computational tool for identifying and optimizing potential dual inhibitors. However, the predictive power of these in silico models must be rigorously validated through a multi-faceted approach, encompassing both computational and experimental techniques. This guide outlines the standard validation workflow, presents comparative data for known dual inhibitors, and provides detailed experimental protocols.
Comparative Analysis of EGFR/VEGFR2 Dual Inhibitors
The following table summarizes the in vitro inhibitory activities of several reported dual EGFR/VEGFR2 inhibitors, providing a benchmark for comparative analysis.
| Compound | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Reference Compound |
| Compound 19 | 2 | 103 | Erlotinib, Sorafenib |
| Compound 14 | 79 | 1 | Vandetanib |
| Compound 20 | 20 | 50 | Vandetanib |
| Compound 21 | 10 | 80 | Vandetanib |
| Compound 22 | 109 | 163 | Vandetanib |
| Compound 23 | 157 | 152 | Vandetanib |
| Compound 24 | 114 | 178 | Vandetanib |
| Compound 25 | 11.4 | 19.8 | Erlotinib, Sorafenib |
Note: IC₅₀ values are dependent on specific assay conditions and should be considered as relative indicators of potency.[1]
The Validation Workflow: From Computation to In Vivo Efficacy
A hierarchical approach is essential for the validation of molecular docking studies. This workflow begins with computational checks and progresses to increasingly complex biological systems.
Caption: A general workflow for validating molecular docking studies.
Experimental Protocols
Computational Validation Protocols
1. Redocking and RMSD Calculation:
-
Objective: To validate the docking protocol's ability to reproduce the experimentally determined binding pose of a known ligand.
-
Procedure:
-
Obtain the crystal structure of EGFR or VEGFR2 with a co-crystallized inhibitor from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Extract the co-crystallized ligand and save it separately.
-
Dock the extracted ligand back into the binding site of the prepared protein using the chosen docking software.
-
Superimpose the docked pose with the original co-crystallized pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and co-crystallized ligands. A value below 2.0 Å is generally considered a successful redocking.[2]
-
2. Decoy Set Screening:
-
Objective: To assess the scoring function's ability to distinguish between known active compounds and structurally similar but inactive molecules (decoys).
-
Procedure:
-
Compile a set of known EGFR/VEGFR2 inhibitors (actives).
-
Generate a larger set of decoy molecules with similar physicochemical properties to the actives but different topologies. The Database of Useful Decoys, Enhanced (DUD-E) is a common resource for this.[3]
-
Dock both the active and decoy sets against the target protein.
-
Analyze the results to determine if the scoring function preferentially ranks the active compounds higher than the decoys. This can be quantified using metrics like the Receiver Operating Characteristic (ROC) curve and Enrichment Factor (EF).
-
3. Molecular Dynamics (MD) Simulation:
-
Objective: To evaluate the stability of the predicted protein-ligand complex over time.
-
Procedure:
-
Take the top-ranked docked pose of the inhibitor in complex with EGFR or VEGFR2.
-
Place the complex in a simulation box with explicit solvent (water) and ions to neutralize the system.
-
Perform an MD simulation for a sufficient duration (e.g., 100 ns).
-
Analyze the trajectory to assess the stability of the complex, monitoring parameters like RMSD of the ligand and protein backbone, and the persistence of key intermolecular interactions (e.g., hydrogen bonds).
-
In Vitro Validation Protocols
1. EGFR/VEGFR2 Kinase Inhibition Assay:
-
Objective: To quantify the inhibitory activity of the compound against the purified EGFR and VEGFR2 kinase domains.
-
Procedure:
-
Prepare a reaction mixture containing the respective kinase (EGFR or VEGFR2), a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction and incubate for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed using a detection reagent (e.g., via luminescence or fluorescence).
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[4][5]
-
2. Cell-Based Proliferation Assay (MTT Assay):
-
Objective: To assess the cytotoxic effect of the inhibitor on cancer cell lines that overexpress EGFR and/or are dependent on VEGFR2 signaling.
-
Procedure:
-
Seed cancer cells (e.g., A549 for EGFR, HUVECs for VEGFR2) in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound and incubate for a set period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[6][7][8]
-
In Vivo Validation Protocol
1. Tumor Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of the dual inhibitor in a living organism.
-
Procedure:
-
Implant human tumor cells (e.g., from a cancer cell line overexpressing EGFR) subcutaneously into immunodeficient mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., orally or via injection) and a vehicle control to the respective groups for a defined period.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.[9][10]
-
Signaling Pathways
A thorough understanding of the targeted signaling pathways is crucial for interpreting validation results.
Caption: Simplified EGFR signaling pathway.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF and TGF-α, triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.[4][9] These pathways are pivotal in regulating cell proliferation, survival, and migration.[10]
Caption: Simplified VEGFR2 signaling pathway.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of the angiogenic effects of VEGF-A.[11] Its activation leads to the stimulation of pathways such as the PLCγ-PKC-MAPK and PI3K-Akt cascades, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[11][12]
References
- 1. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylcholinesterase and Butyrylcholinesterase Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition is critical for the design of effective therapeutics, particularly in the context of neurodegenerative diseases like Alzheimer's. This guide provides a comprehensive comparison of AChE and BChE, their physiological roles, and the kinetics of their inhibition, supported by experimental data and detailed protocols.
Structural and Functional Distinctions
Acetylcholinesterase and butyrylcholinesterase, both serine hydrolases, play crucial roles in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (ACh).[1][2] Despite sharing approximately 65% amino acid sequence homology, their substrate specificities, tissue distribution, and physiological functions differ significantly.[3]
Acetylcholinesterase (AChE) , often referred to as "true cholinesterase," is primarily located at cholinergic synapses in the central and peripheral nervous systems and at neuromuscular junctions.[2] Its principal function is the rapid termination of synaptic transmission by hydrolyzing ACh.[4][5] The active site of AChE is characterized by a narrow gorge with aromatic residues that confer high specificity for its primary substrate, acetylcholine.[6]
Butyrylcholinesterase (BChE) , or "pseudocholinesterase," is predominantly found in plasma, liver, and glial cells in the brain.[1][2] It exhibits a broader substrate specificity than AChE and can hydrolyze a variety of choline esters, including butyrylcholine, as well as drugs like succinylcholine and cocaine.[1][7] The active site gorge of BChE is larger and contains fewer aromatic residues, which accounts for its capacity to accommodate bulkier substrates.[6] While its precise physiological role is still under investigation, BChE is believed to play a compensatory role in ACh hydrolysis, particularly in pathological conditions like Alzheimer's disease where AChE levels may decline.[3][7][8] BChE is also implicated in lipid metabolism and the hydrolysis of the "hunger hormone," ghrelin.[8][9]
Inhibition Strategies: Selective vs. Dual Inhibition
The inhibition of cholinesterases is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. By preventing the breakdown of acetylcholine, these inhibitors increase its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5][10] Inhibitors can be classified as selective for AChE, selective for BChE, or dual inhibitors that target both enzymes.
The rationale for dual inhibition stems from the observation that as Alzheimer's disease progresses, BChE activity in the brain increases and assumes a more significant role in acetylcholine hydrolysis.[11] Therefore, inhibiting both enzymes may provide a more sustained therapeutic effect.[11]
Quantitative Comparison of Inhibitor Potency
The potency of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates a more potent inhibitor. The following table summarizes the inhibitory activities of several well-known and experimental compounds against both AChE and BChE.
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) | Type of Inhibitor |
| Donepezil | ~0.0067 - 0.0116 (human) | ~3.3 - 7.4 (human/equine) | ~284 - 1104 | Selective AChE Inhibitor[12] |
| Galantamine | ~0.35 - 0.41 (human) | >10 (human) | >24 | Selective AChE Inhibitor[12] |
| Rivastigmine | ~4.15 - 4.3 (human) | ~0.031 - 0.037 (human) | ~0.007 - 0.009 | Dual Inhibitor[12][13] |
| Tacrine | 0.107 | 0.014 | 0.13 | Dual Inhibitor[14] |
| Compound 1 | >100 | 0.12 ± 0.09 | >833 | Selective BChE Inhibitor[15] |
| Compound 7 | >100 | 0.38 ± 0.01 | >263 | Selective BChE Inhibitor[15] |
| AChE/BChE-IN-8 | 0.39 (eeAChE) | 0.28 (eqBChE) | 0.72 | Dual Inhibitor[12] |
Experimental Protocols
Determination of Cholinesterase Inhibition using Ellman's Assay
The most widely used method for measuring cholinesterase activity and inhibition is the spectrophotometric assay developed by Ellman and colleagues.[1] This assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[6][10]
Materials and Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine or human serum)
-
Test inhibitor compound
-
Positive control inhibitor (e.g., Donepezil, Eserine)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test inhibitor and the positive control in phosphate buffer.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI or BTCI in phosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[9]
-
Add 10 µL of the various dilutions of the test inhibitor to the sample wells.
-
For control wells, add 10 µL of phosphate buffer (for 0% inhibition) and 10 µL of the positive control (for 100% inhibition).
-
Add 20 µL of the AChE or BChE enzyme solution to each well.
-
Add 10 µL of the DTNB solution to each well.
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the ATCI or BTCI substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100.[1]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined from the resulting dose-response curve.[1]
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Catalytic mechanism of AChE and its inhibition.
Caption: Experimental workflow for cholinesterase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Dual Binding Site and Selective Acetylcholinesterase Inhibitors Derived from Integrated Pharmacophore Models and Sequential Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
assessing the cytotoxicity of 2-(Trifluoromethyl)benzohydrazide compounds on cell lines
This guide provides a comparative analysis of the cytotoxic effects of various compounds structurally related to 2-(Trifluoromethyl)benzohydrazide on different cancer cell lines. The data presented is compiled from multiple studies to offer insights for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several trifluoromethyl-containing and benzohydrazide-related compounds against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolo[4,5-d]pyrimidine Derivative (3b) | A375 (Melanoma) | 25.4 | - | - |
| C32 (Melanoma) | 24.4 | - | - | |
| DU145 (Prostate) | Data not specified | - | - | |
| MCF-7/WT (Breast) | Data not specified | - | - | |
| Azole Compound (a1) | MCF-7 (Breast) | 5.84 ± 0.76 µg/mL | Cisplatin | Data not specified |
| MDA-MB-231 (Breast) | 5.01 ± 0.32 µg/mL | Doxorubicin | Data not specified | |
| HCT-116 (Colon) | 5.57 ± 0.02 µg/mL | - | - | |
| Benzohydrazide Derivative (H20) | A549 (Lung) | 0.46 | Erlotinib | Data not specified |
| MCF-7 (Breast) | 0.29 | Erlotinib | Data not specified | |
| HeLa (Cervical) | 0.15 | Erlotinib | Data not specified | |
| HepG2 (Liver) | 0.21 | Erlotinib | Data not specified | |
| Phthalazine-based Hydrazone (13c) | HCT-116 (Colon) | 0.64 | Sorafenib | 2.93 |
| Phthalazine-based Dipeptide (12b) | HCT-116 (Colon) | 0.32 | Sorafenib | 2.93 |
Note: The compounds listed are structurally related to the core structure of interest but are not direct derivatives of this compound in all cases. Direct comparative data for a series of this compound derivatives from a single study was not available in the searched literature. The presented data is a collation from different studies on analogous structures.
Experimental Protocols
MTT Assay for Cell Viability
The cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[2]
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.[3][4]
-
MTT Addition: After the incubation period, the culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well.[3] The plates are then incubated for 1.5 to 4 hours at 37°C.[3]
-
Solubilization: Following incubation with MTT, a solubilizing agent (such as DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[2] The plate is typically shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: The absorbance is read at a wavelength between 500 and 600 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizations
General Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of MTT assay for cytotoxicity.
Proposed Apoptotic Signaling Pathway
Some trifluoromethyl and benzohydrazide-related compounds have been shown to induce apoptosis in cancer cells.[5][6] This process often involves the modulation of key regulatory proteins.[6][7]
Caption: Proposed intrinsic apoptotic pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-(Trifluoromethyl)benzohydrazide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Trifluoromethyl)benzohydrazide (CAS No. 344-95-6), ensuring operational integrity and adherence to safety protocols.
Hazard Profile and Safety Precautions
Based on available data for analogous compounds, this compound is anticipated to present the following hazards. Standard laboratory personal protective equipment (PPE) should be employed at all times when handling this compound.
| Hazard Statement | Description | Recommended PPE |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves (e.g., nitrile). |
| H319 | Causes serious eye irritation | Wear safety glasses with side shields or goggles. |
| H335 | May cause respiratory irritation | Work in a well-ventilated area, preferably a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Collection:
-
Solid Waste: Collect in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Ensure the container is appropriate for organic compounds.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep containers sealed when not in use to prevent the release of vapors.
5. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.
-
Provide the waste disposal company with all available information regarding the chemical's properties and potential hazards.
Emergency Procedures
In the event of a spill or exposure, the following immediate actions should be taken:
| Incident | Procedure |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Figure 1. Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Personal protective equipment for handling 2-(Trifluoromethyl)benzohydrazide
This guide provides crucial safety and logistical information for the handling and disposal of 2-(Trifluoromethyl)benzohydrazide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides resistance to a broad range of chemicals, including hydrazide compounds.[4][5] |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Protects against splashes and airborne particles.[1][4][6] |
| Body Protection | Flame-Resistant Laboratory Coat | Offers protection against chemical splashes and potential fire hazards.[4] |
| Respiratory Protection | NIOSH-approved Respirator with appropriate cartridges | Necessary when working outside of a certified fume hood or when dusts or aerosols may be generated.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital to ensure safety during the handling of this compound.
1. Engineering Controls and Preparation:
-
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[7]
-
Before beginning work, clear the fume hood of all unnecessary items to prevent contamination and create a safe workspace.
2. Donning Personal Protective Equipment (PPE):
-
Put on a flame-resistant lab coat.
-
Wear chemical safety goggles. If there is a significant splash risk, a face shield should be worn in addition to goggles.[4]
-
Don the appropriate respirator if the procedure has the potential to generate dust or aerosols and cannot be fully contained within the fume hood.
-
Wear two pairs of nitrile or neoprene gloves. This double-gloving technique provides an extra layer of protection.
3. Chemical Handling:
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.
-
To prevent the generation of dust, handle the solid material gently.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
4. Post-Handling Procedures:
-
After handling, decontaminate all surfaces in the fume hood with an appropriate cleaning agent.
-
Carefully remove and dispose of the outer pair of gloves into a designated hazardous waste container.
-
Remove the remaining PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Wash hands thoroughly with soap and water after completing the work.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated paper towels, and disposable PPE, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] Never dispose of this chemical down the drain or in the regular trash.
Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Hazard-Control Relationship for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
